An In-Depth Technical Guide to the 13C NMR Data of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid
This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's carbon framework, underpinned by established spectroscopic principles.
Introduction
2-(2H-1,3-benzodioxol-5-yl)propanoic acid is a derivative of the 1,3-benzodioxole moiety, a structural motif present in numerous natural products and pharmacologically active compounds.[1][2] The precise characterization of such molecules is paramount for drug discovery and development, and 13C NMR spectroscopy serves as a powerful, non-destructive technique for elucidating the carbon skeleton of organic molecules.[3][4] This guide presents a predicted 13C NMR spectrum for the title compound, offering a baseline for its structural verification and analysis.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. These predictions are based on the analysis of substituent effects on aromatic systems and comparison with structurally related compounds.[5][6][7] The spectrum is expected to exhibit 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.[8][9]
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Multiplicity (Proton-coupled)
C1
~178
Singlet (s)
C2
~45
Doublet (d)
C3
~18
Quartet (q)
C4
~135
Singlet (s)
C5
~108
Doublet (d)
C6
~147
Singlet (s)
C7
~146
Singlet (s)
C8
~109
Doublet (d)
C9
~121
Doublet (d)
C10
~101
Triplet (t)
Rationale for Peak Assignments
The assignment of each predicted chemical shift is grounded in established principles of 13C NMR spectroscopy:
Carboxylic Acid Carbon (C1): The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the 170-185 ppm range due to the strong deshielding effect of the two oxygen atoms.[10][11]
Aliphatic Carbons (C2, C3): The methine carbon (C2) and the methyl carbon (C3) of the propanoic acid side chain are anticipated to resonate in the upfield region of the spectrum. The C2 carbon, being directly attached to the aromatic ring and the carboxylic acid group, will be more deshielded than the terminal methyl carbon (C3).
Aromatic Carbons (C4-C9): The carbons of the benzene ring typically resonate between 110 and 160 ppm.[5][6] The specific shifts are influenced by the substituents.
Quaternary Carbons (C4, C6, C7): The ipso-carbon (C4) bearing the propanoic acid side chain and the two carbons of the benzodioxole ring attached to oxygen (C6 and C7) are expected to be downfield due to substituent effects. These will appear as singlets in a proton-coupled spectrum and often have lower intensities in a proton-decoupled spectrum.[8][9]
Protonated Aromatic Carbons (C5, C8, C9): The chemical shifts of these carbons are influenced by the electron-donating effect of the dioxole group and the alkyl substituent.
Methylene-dioxy Carbon (C10): The carbon of the O-CH2-O group is characteristically found at approximately 101 ppm.
Experimental Protocol for 13C NMR Data Acquisition
The following provides a standardized methodology for obtaining the 13C NMR spectrum of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid.
1. Sample Preparation:
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[10]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Nucleus: 13C
Technique: Proton-decoupled 13C NMR.[4] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
Acquisition Parameters:
Spectral Width: ~250 ppm
Acquisition Time: ~1-2 seconds
Relaxation Delay: 2-5 seconds
Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
3. Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase correct the resulting spectrum.
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
Integrate the peaks (note: integration in 13C NMR is not always proportional to the number of carbons).[8]
Structural Verification Workflow
The predicted 13C NMR data can be used in a systematic workflow to confirm the structure of a synthesized sample purported to be 2-(2H-1,3-benzodioxol-5-yl)propanoic acid.
Caption: Workflow for structural verification using 13C NMR.
For unambiguous assignment, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed. A DEPT-135 experiment would show positive signals for CH and CH3 groups, and negative signals for CH2 groups, while quaternary carbons would be absent.[5] A DEPT-90 experiment would only show signals for CH groups.
Molecular Structure and Predicted 13C NMR Peak Assignments
The following diagram illustrates the structure of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid with the predicted 13C NMR chemical shifts assigned to each carbon atom.
Caption: Molecular structure with predicted 13C NMR assignments.
References
13C-NMR SPECTROSCOPY | PPTX. Slideshare. Available at: [Link]
13C NMR SPECTROSCOPY. eGyanKosh. Available at: [Link]
Primer on ¹³C NMR Spectroscopy. OpenOChem Learn. Available at: [Link]
Everything you need to know about C-13 NMR spectroscopy. Crunch Chemistry. Available at: [Link]
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
Summary of C13-NMR Interpretation. Available at: [Link]
Carbon-13 NMR Spectroscopy: Principles and Applications. Studylib. Available at: [Link]
Interpretation of 13C NMR Spectra. ResearchGate. Available at: [Link]
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. Available at: [Link]
Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Available at: [Link]
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]
(PDF) N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. Available at: [Link]
13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts .... Doc Brown. Available at: [Link]
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link]
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link]
a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
Propanedioic acid, [1,3-benzodioxol-5-yl(2-oxocyclohexyl)methyl]-, dimethyl ester, [S-(R,R)]- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
1-[2-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-5-yl]propane-1,2-diol, 2me derivative - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. PMC. Available at: [Link]
(PDF) Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. ResearchGate. Available at: [Link]
Engineering Pharmacological Efficacy: The Biological Activity of 2-(2H-1,3-benzodioxol-5-yl)propanoic Acid Derivatives
The 2-(2H-1,3-benzodioxol-5-yl)propanoic acid scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), thi...
Author: BenchChem Technical Support Team. Date: March 2026
The 2-(2H-1,3-benzodioxol-5-yl)propanoic acid scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), this moiety replaces the traditional aryl or substituted-phenyl ring with a uniquely rigid, lipophilic benzodioxole (methylenedioxybenzene) group. This seemingly minor structural evolution profoundly alters the molecule's steric footprint and electronic distribution, effectively expanding its utility beyond classic cyclooxygenase (COX) inhibition into the cutting-edge realm of protein-protein interaction (PPI) modulators[1][2].
This technical whitepaper deconstructs the structural causality, biological mechanisms, and validation protocols essential for developing therapeutics based on this core scaffold.
Pharmacophore Architecture: The Physics of Efficacy
Successful drug development is rooted in understanding the physical causality of molecular interactions. The efficacy of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid derivatives stems from two critical features:
The
-Methyl Propanoic Acid Moiety: This functional group introduces a critical stereocenter. The carboxylic acid functions as the primary anchoring point via ionic interactions and hydrogen bonding with target residues (e.g., Arg120/Tyr355 in COX enzymes, or the P1 subpocket in the Keap1 Kelch domain). The spatial orientation dictated by the -methyl group typically renders the (S)-enantiomer the eutomer (active enantiomer), as it correctly aligns the lipophilic tail into hydrophobic binding pockets without inducing steric clashes[1][2].
The Benzodioxole Ring: Acting as a constrained bioisostere for catechol, the methylenedioxy group increases lipophilicity and alters the dihedral angle relative to the propanoic acid. In Keap1-Nrf2 inhibitors, this rigid structure securely anchors into the P5 subpocket[2]. In COX-2 enzymes, it exploits the larger valine-lined side pocket (Val523 in COX-2 vs Ile523 in COX-1), significantly improving the COX-2 selectivity index[3].
Fig 1: Structural causality of the 2-(2H-1,3-benzodioxol-5-yl)propanoic acid scaffold.
Emerging Paradigm: Keap1-Nrf2 PPI Inhibition
A groundbreaking application of this scaffold lies in targeting oxidative stress-related pathologies, specifically Acute Kidney Injury (AKI). In a 2024 discovery, researchers engineered propionic acid derivatives featuring a 5-tetrahydroisoquinoline (5-THIQ) core alongside the benzodioxole substituent to act as highly potent, orally bioavailable inhibitors of the Keap1-Nrf2 protein-protein interaction[2].
Mechanistic Causality:
Keap1 normally binds to the transcription factor Nrf2, sequestering it in the cytosol and promoting its proteasomal degradation. By employing a 2-(2H-1,3-benzodioxol-5-yl)propanoic acid derivative to competitively occupy the Kelch domain of Keap1, the interaction is disrupted. The carboxylic acid tightly anchors into the P1 cavity, while the benzodioxole fragment conforms precisely to the P5 subpocket[2]. This rescues Nrf2, allowing it to translocate to the nucleus and activate Antioxidant Response Element (ARE) genes.
Quantitative Binding Dynamics
Modulator
Core Scaffold
R-Group / Fragment
Keap1 IC₅₀ (nM)
Binding K_d (nM)
Oral Bioavailability (F%)
KI696 (Reference)
Indole
Phenylsulfonyl
~
~
7%
Compound 56
5-THIQ
Benzodioxole / Phenyl
16.0
3.07
20%
Data summarized from structure-activity relationships mapping the disruption of Keap1-Nrf2 interactions[2].
Fig 2: Disruption of the Keap1-Nrf2 interactome by benzodioxole-propanoic acid derivatives.
Beyond PPIs, the scaffold serves as a highly effective template for next-generation NSAIDs. Non-selective COX inhibitors often lead to severe gastrointestinal toxicity. By introducing the bulkier benzodioxole ring to the propanoic acid framework, medicinal chemists drive preferential binding toward COX-2 over COX-1[1][3].
Mechanistic Causality:
The COX-2 active site features a secondary side-pocket accessed via the Val523 gatekeeper residue. COX-1 possesses the bulkier Ile523, which restricts access to this pocket. The benzodioxole moiety is perfectly sized to engage the COX-2 side-pocket via hydrophobic packing, thereby altering the Selectivity Index (S.I.) and reducing the ulcerogenic profile associated with classic carboxylic NSAIDs[1][3].
Enzymatic Selectivity Profiles
Compound Type
Functional Architecture
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Ketoprofen
Phenyl-propanoic acid
~1.5
~1.6
0.93 (Non-selective)
Benzodioxole Analogs
Benzodioxole-propanoic acid
~1.5 - 2.5
0.8 - 1.2
> 1.0 (COX-2 Preference)
Data derived from in vitro COX inhibition assay kits mapping structural alterations to anti-inflammatory potency[1].
Self-Validating Experimental Protocols
A robust preclinical strategy cannot rely on a single readout. The following workflows detail how to establish a self-validating, orthogonal assay system when evaluating 2-(2H-1,3-benzodioxol-5-yl)propanoic acid derivatives.
Causality: Biological targets are inherently chiral. Testing racemic mixtures confounds binding kinetics because the inactive (R)-enantiomer can act as a competitive antagonist or exhibit off-target toxicity.
Alkylation: React 1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one with the appropriate ester enolates under anhydrous conditions (e.g., LDA in THF at -78°C).
Hydrolysis: Saponify the resulting ester using LiOH in a THF/H₂O mixture at 50°C to yield the free racemic acid[2].
Chiral Separation: Resolve the racemate into high enantiomeric excess (ee >98%) using preparative Chiral High-Performance Liquid Chromatography (HPLC) equipped with a polysaccharide-based stationary phase (e.g., Chiralcel OD-H).
Causality: PPIs lack catalytic turnover. By using a FITC-labeled Nrf2 peptide, we exploit the physics of light. Bound to the massive Keap1 protein, the peptide tumbles slowly (high polarization). A potent benzodioxole-propanoic acid inhibitor will displace the peptide, increasing its tumbling speed and rapidly dropping the fluorescence polarization (mP) signal, yielding a direct measurement of target engagement[2].
Reagent Prep: Prepare 10 nM FITC-labeled Nrf2 probe and 20 nM recombinant Keap1 Kelch domain protein in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
Incubation: Add serially diluted compound (0.1 nM to 10 µM) to the Keap1/FITC-Nrf2 complex in a 384-well black microplate. Include DMSO as a negative vehicle control and KI696 as a positive competitive control.
Equilibration: Incubate the plate in the dark at 25°C for 60 minutes to achieve thermodynamic equilibrium.
Readout: Measure parallel and perpendicular fluorescence intensity using a microplate reader (Ex 485 nm / Em 535 nm). Calculate IC₅₀ from the resulting dose-response curve.
Protocol C: Orthogonal Validation (In Vitro COX Immunoassay)
Enzyme Incubation: Incubate purified ovine COX-1 and human recombinant COX-2 enzymes with the resolved enantiomers for 10 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding arachidonic acid (10 µM).
Quantification: Terminate the reaction after 2 minutes via the addition of stannous chloride (to reduce synthesized PGH₂ to PGE₂). Quantify PGE₂ via competitive ELISA.
Fig 3: Self-validating high-throughput workflow for evaluating benzodioxole-propanoic PPI inhibitors.
Comprehensive References[2] Shi Z., Zhang Y., Wang X., et al. "Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors for Acute Kidney Injury." Journal of Medicinal Chemistry. 2024; 67(21):19247-19266. URL:https://doi.org/10.1021/acs.jmedchem.4c01687[1] Hawash M., et al. "Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents." BMC Chemistry. 2020; 14(54). URL:https://doi.org/10.1186/s13065-020-00705-0[3] Elhenawy A. A., et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega. 2023; 8(20):17435-17456. URL:https://doi.org/10.1021/acsomega.3c01538
An In-depth Technical Guide to 2-(2H-1,3-benzodioxol-5-yl)propanoic Acid and its Structural Analogs: A Keystone for Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-benzodioxole moiety, a privileged scaffold in medicinal chemistry, is at the heart of a vast array of biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole moiety, a privileged scaffold in medicinal chemistry, is at the heart of a vast array of biologically active molecules. This guide focuses on 2-(2H-1,3-benzodioxol-5-yl)propanoic acid and its structural analogs, a class of compounds demonstrating significant therapeutic potential across diverse disease areas. We will delve into the synthetic pathways, explore the rich pharmacological landscape of these molecules, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique properties of the benzodioxole core.
The 1,3-Benzodioxole Scaffold: A Privileged Structure in Drug Design
The 1,3-benzodioxole, or methylenedioxyphenyl, group is a common structural motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] Its unique electronic and conformational properties, conferred by the fusion of a benzene ring with a dioxole ring, allow it to interact with various biological targets through hydrogen bonding and hydrophobic interactions.[1] This versatility has made the benzodioxole scaffold a focal point in the design of novel therapeutic agents.[3]
This guide will specifically explore the chemical space and biological significance of derivatives of propanoic acid attached to the 5-position of the 1,3-benzodioxole ring system.
Synthesis of 2-(1,3-benzodioxol-5-yl)propanoic Acid and its Analogs
While a direct, single-publication protocol for the synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid can be elusive, a representative synthesis can be constructed based on established organic chemistry principles and published procedures for closely related analogs. The following is a plausible and robust synthetic route.
Representative Synthetic Protocol
This protocol outlines a common pathway for the synthesis of 2-(1,3-benzodioxol-5-yl)propanoic acid, which can be adapted for the synthesis of its various analogs.
Step 1: Friedel-Crafts Acylation of 1,3-Benzodioxole
To a stirred solution of 1,3-benzodioxole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
Cool the mixture in an ice bath and slowly add propanoyl chloride.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the propiophenone intermediate.
Step 2: Willgerodt-Kindler Reaction
Combine the propiophenone intermediate with sulfur and a high-boiling point amine (e.g., morpholine).
Heat the mixture to reflux for several hours.
Cool the reaction mixture and hydrolyze the resulting thioamide with an aqueous acid or base to yield the corresponding phenylacetic acid derivative.
Step 3: Arndt-Eistert Homologation (Alternative to Step 2 for Propanoic Acid Synthesis)
Convert the corresponding 2-(1,3-benzodioxol-5-yl)acetic acid (synthesizable from piperonal via various routes) to its acid chloride using thionyl chloride or oxalyl chloride.
React the acid chloride with diazomethane to form the diazoketone.
Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst and water to yield 2-(1,3-benzodioxol-5-yl)propanoic acid.
Step 4: Synthesis of Amide and Ester Analogs
The carboxylic acid can be readily converted to a variety of amide and ester analogs using standard coupling reactions (e.g., with amines or alcohols in the presence of coupling agents like DCC or EDC) or by conversion to the acid chloride followed by reaction with the desired nucleophile.[4]
Structural Analogs and Their Diverse Biological Activities
The 2-(1,3-benzodioxol-5-yl)propanoic acid scaffold has been extensively modified to explore its therapeutic potential. These modifications have yielded a rich diversity of structural analogs with a broad spectrum of biological activities.
Anticancer Activity
Several derivatives of the 1,3-benzodioxole core have demonstrated significant potential as anticancer agents.[5][6][7][8]
Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Some derivatives have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[6][7][8] Others function by inhibiting key enzymes involved in cancer cell proliferation and survival.[5] The structural similarity of some analogs to known non-steroidal anti-inflammatory drugs (NSAIDs) also suggests a potential role in targeting inflammatory pathways that contribute to tumorigenesis.[9]
In Vitro Evaluation: The anticancer activity of these compounds is typically assessed using a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [10]
Seed cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Treat cancer cells with the test compounds for the desired time period.
Harvest the cells and wash with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-(1,3-benzodioxol-5-yl)propanoic acid analogs are of significant interest, given the role of inflammation in a wide range of diseases.
Mechanism of Action: Many of these compounds are believed to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[11] The 1,3-benzodioxole scaffold is also found in compounds that modulate the activity of other inflammatory targets.[3]
In Vitro Evaluation: The anti-inflammatory potential of these compounds can be assessed using various in vitro assays.
Experimental Protocol: In Vitro COX Inhibition Assay [11]
Utilize a commercial COX inhibitor screening assay kit.
Prepare various concentrations of the test compounds.
Incubate the compounds with purified COX-1 and COX-2 enzymes.
Add arachidonic acid to initiate the enzymatic reaction.
Measure the production of prostaglandins using a suitable detection method (e.g., ELISA or colorimetric assay).
Calculate the IC50 values for each compound against both COX isoforms.
Experimental Protocol: Protein Denaturation Assay [11]
Prepare a solution of bovine serum albumin (BSA).
Mix the BSA solution with various concentrations of the test compounds.
Induce protein denaturation by heating the mixture.
Measure the turbidity of the solution spectrophotometrically.
A decrease in turbidity indicates inhibition of protein denaturation, a hallmark of anti-inflammatory activity.
Antidiabetic Activity
Recent studies have highlighted the potential of 2-(1,3-benzodioxol-5-yl)propanoic acid derivatives as antidiabetic agents.[4][12]
Mechanism of Action: One of the primary mechanisms of action for the antidiabetic effects of these compounds is the inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars.[4][12] By inhibiting this enzyme, these compounds can help to regulate postprandial blood glucose levels.
In Vitro Evaluation: The α-amylase inhibitory activity of these compounds can be readily determined in vitro.
Prepare a solution of α-amylase and a starch solution.
Incubate the enzyme with various concentrations of the test compounds.
Initiate the enzymatic reaction by adding the starch solution.
After a set incubation period, stop the reaction and measure the amount of reducing sugars produced using a colorimetric method (e.g., dinitrosalicylic acid reagent).
Calculate the percentage of inhibition and the IC50 value for each compound.
Antibacterial Activity
The 1,3-benzodioxole scaffold is also present in compounds with notable antibacterial properties.[13]
Mechanism of Action: The precise mechanisms of antibacterial action can vary, but they often involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.
In Vitro Evaluation: The antibacterial efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC).
Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
Inoculate each well with a standardized suspension of the target bacteria.
Incubate the plates under appropriate conditions.
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation: A Comparative Overview of Structural Analogs
To facilitate a clear understanding of the structure-activity relationships, the following table summarizes the biological activities of representative 2-(1,3-benzodioxol-5-yl)propanoic acid analogs.
To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for 2-(1,3-benzodioxol-5-yl)propanoic acid and its analogs.
Caption: Workflow for the biological evaluation of 2-(1,3-benzodioxol-5-yl)propanoic acid analogs.
Conclusion and Future Directions
The 2-(2H-1,3-benzodioxol-5-yl)propanoic acid scaffold and its analogs represent a promising and versatile class of compounds with significant potential for the development of novel therapeutics. The diverse range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antibacterial effects, underscores the value of the 1,3-benzodioxole moiety as a privileged structure in medicinal chemistry.
Future research in this area should focus on several key aspects:
Optimization of Synthetic Routes: The development of more efficient and scalable synthetic methodologies will be crucial for the production of these compounds for further preclinical and clinical evaluation.
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective analogs.
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Expansion of the Chemical Space: The continued exploration of novel structural analogs through rational drug design and combinatorial chemistry will likely lead to the discovery of new compounds with enhanced therapeutic properties.
This guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable class of molecules. The continued investigation of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid and its analogs holds great promise for the future of drug discovery and development.
References
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (2024). PMC. [Link]
Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Preprints.org. [Link]
(PDF) Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview. (2025). ResearchGate. [Link]
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Authorea Preprints. [Link]
The ring-opening scheme of 1,3-benzodioxole, the conjugation of... (2025). ResearchGate. [Link]
In Vitro Evaluation of Antioxidant, Anticancer, and Anti-Inflammatory Activities of Ethanolic Leaf Extract of Adenium obesum. (2022). Frontiers in Pharmacology. [Link]
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PMC. [Link]
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). PMC. [Link]
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed. [Link]
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2025). ResearchGate. [Link]
In Vitro Evaluation of Antioxidant, Anticancer, and Anti-Inflammatory Activities of Ethanolic Leaf Extract of Adenium obesum. (2022). PubMed. [Link]
In-vitro antioxidant, anti-cancer, and anti- inflammatory activities of selected medicinal plants from western Nepal. (2020). ResearchGate. [Link]
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). MDPI. [Link]
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PMC. [Link]
Application Note: Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)propanoic Acid via Grignard Carboxylation
Executive Summary The synthesis of 2-arylpropanoic acids (the "profen" class of molecules) is a critical objective in medicinal chemistry and drug development. This application note details a robust, highly selective pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-arylpropanoic acids (the "profen" class of molecules) is a critical objective in medicinal chemistry and drug development. This application note details a robust, highly selective protocol for the preparation of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid , an important methylenedioxy analog, utilizing a classic Grignard carboxylation route. By emphasizing the causal relationships between reaction parameters and product yield, this guide provides researchers with a self-validating framework designed to suppress side reactions and ensure high chemical purity.
Mechanistic Fundamentals & Rationale
The transformation of 5-(1-bromoethyl)-1,3-benzodioxole into its corresponding carboxylic acid is fundamentally a two-stage process: metallation followed by an electrophilic quench. Understanding the specific chemical forces at play is essential for achieving optimal yields.
) layer that inhibits reactivity. The addition of a catalytic iodine crystal () chemically etches this surface, allowing the 5-(1-bromoethyl)-1,3-benzodioxole to undergo a single-electron transfer (SET) with active surfaces. This initiates the insertion of magnesium into the bond, yielding the organomagnesium halide[1].
Solvent Causality: The reaction is executed in strictly anhydrous Tetrahydrofuran (THF). THF is a Lewis base; its oxygen lone pairs coordinate with the electron-deficient magnesium, stabilizing the resulting Grignard reagent via the Schlenk equilibrium. Even trace moisture will rapidly protonate the highly nucleophilic carbanion, aborting the synthesis[1].
Cryogenic Carboxylation Dynamics: Solid carbon dioxide (Dry Ice) is utilized strategically for a dual purpose. First, the electrophilic carbon in
undergoes nucleophilic attack by the Grignard reagent to yield a halomagnesium carboxylate intermediate[1],[2]. Second, the sublimation temperature of Dry Ice acts as a cryogenic control. Keeping the environment extremely cold and providing an overwhelming excess of guarantees immediate reaction and prevents the newly formed carboxylate from undergoing a secondary attack by the remaining Grignard reagent, which would yield an undesired symmetrical ketone byproduct[3].
Figure 1: Mechanistic pathway of Grignard formation and subsequent CO2 carboxylation.
Experimental Protocol
This methodology establishes a self-validating system: success in the base-acid extraction phase relies entirely on the correct execution of the carboxylation step.
Reagents and Materials
5-(1-bromoethyl)-1,3-benzodioxole: 11.45 g (50.0 mmol, 1.0 eq)
Magnesium turnings: 1.46 g (60.0 mmol, 1.2 eq)
Anhydrous THF: 100 mL (Water content < 50 ppm)
Solid Carbon Dioxide (Dry Ice): ~50 g (Crushed, massive excess)
Iodine (
): 1 small crystal
Aqueous Reagents:
, , Brine solution.
Workflow and Procedures
Phase 1: Formation of the Grignard Reagent
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.
Initiation: Add the Mg turnings and the iodine crystal to the flask. Gently warm the flask with a heat gun until the iodine sublimates (purple vapor), chemically cleaning the magnesium surface. Allow to cool under argon.
Solvent Addition: Add 10 mL of anhydrous THF to the flask.
Dropwise Metallation: Dissolve the 5-(1-bromoethyl)-1,3-benzodioxole (11.45 g) in 40 mL of anhydrous THF in the addition funnel. Introduce ~2 mL of this solution to the Mg turnings. Stir until the brown iodine color fades and the solvent lightly boils—confirming Grignard initiation.
Steady State: Add the remaining bromide solution dropwise over 45 minutes, regulating the addition rate to maintain a gentle, spontaneous reflux. Upon completion, stir the greyish-brown solution at room temperature for 1 hour to ensure total consumption of the starting material.
Phase 2: Carboxylation
Electrophilic Bed: In a rigorously dried 500 mL Erlenmeyer flask, place 50 g of freshly crushed, uncontaminated Dry Ice.
Reverse Addition: Transfer the Grignard reagent via a cannula directly onto the vigorously stirred Dry Ice. Causality Note: Adding the Grignard reagent to the
(rather than bubbling into the Grignard) maintains an extreme excess of the electrophile, entirely suppressing ketone byproduct formation[4].
Sublimation: Allow the reaction mixture to slowly warm to room temperature over 2 hours as the excess
outgasses, leaving behind a thick, gelatinous magnesium carboxylate salt.
Phase 3: Workup and Base-Acid Purification
Acidic Quench: Cool the flask in an ice bath and cautiously add 50 mL of cold
to protonate the carboxylate[2]. Stir until the aqueous and organic layers become clear.
Primary Extraction: Extract the aqueous phase with Ethyl Acetate (
).
Orthogonal Isolation: Combine the organic layers and extract them with
(). Validation check: The desired 2-(2H-1,3-benzodioxol-5-yl)propanoic acid is converted to a water-soluble sodium salt and transfers to the aqueous layer. Non-acidic impurities (Wurtz coupling dimers, residual SM) remain in the Ethyl Acetate, which is discarded.
Precipitation: Cool the collected basic aqueous layer and acidify dropwise with concentrated
to . The target acid will precipitate as a white solid.
Final Extraction: Extract the purified acid back into fresh Ethyl Acetate (
), wash with Brine, dry over anhydrous , and concentrate under reduced pressure. Recrystallize from minimal hot Ethyl Acetate/Hexanes.
Figure 2: Sequential workflow for the synthesis and purification of the target acid.
Analytical Validation
Successful execution of the protocol should yield analytical signatures conforming to the data outlined below.
Derivatization of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid for biological screening
Application Note: Strategic Derivatization of 2-(2H-1,3-Benzodioxol-5-yl)propanoic Acid for High-Throughput Biological Screening Executive Summary The 2-(2H-1,3-benzodioxol-5-yl)propanoic acid scaffold represents a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Derivatization of 2-(2H-1,3-Benzodioxol-5-yl)propanoic Acid for High-Throughput Biological Screening
Executive Summary
The 2-(2H-1,3-benzodioxol-5-yl)propanoic acid scaffold represents a highly versatile bioisostere in modern drug discovery. Structurally homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen, this scaffold replaces the traditional hydrophobic aryl group with a 1,3-benzodioxole ring. This modification fundamentally alters the molecule's electrostatic surface and lipophilicity, enhancing binding affinities within the hydrophobic channels of Cyclooxygenase (COX-1/COX-2) enzymes [1].
This application note provides a comprehensive, field-validated guide for the derivatization of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid into structurally diverse amides and esters. It further details the self-validating protocols required for downstream biological screening, specifically targeting COX inhibition and subsequent cellular cytotoxicity in neoplastic models [2].
Chemical Biology & Derivatization Strategy
The rationale behind derivatizing the propanoic acid moiety is two-fold. First, masking the free carboxylic acid as an ester or amide significantly increases the partition coefficient (LogP), enhancing passive membrane permeability in cellular assays. Second, exploring the structure-activity relationship (SAR) at the carboxylate handle allows researchers to transition compounds from non-selective COX inhibitors to COX-2 selective agents. Bulkier aryl amide substitutions exploit the wider side-pocket of the COX-2 active site (accessible due to the Val523 substitution in COX-2 compared to Ile523 in COX-1)[1].
To preserve the stereochemical integrity of the chiral
-methyl group—which is critical for aligning the benzodioxole core within the COX active site—we employ carbodiimide-mediated coupling (EDCI/DMAP) rather than harsh acyl chloride intermediates that risk forming ketene intermediates and subsequent racemization.
Synthetic workflow for derivatization of the benzodioxole scaffold for biological screening.
Experimental Protocols
Protocol 1: Mild Derivatization to Aryl Amides and Esters
Causality Check: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a water-soluble urea by-product, vastly simplifying the purification of the highly lipophilic benzodioxole derivatives. The addition of 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, accelerating the reaction and suppressing epimerization.
Step-by-Step Methodology:
Activation: Dissolve 2-(2H-1,3-benzodioxol-5-yl)propanoic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere to prevent moisture-induced hydrolysis of the active ester.
Catalysis: Add EDCI hydrochloride (1.2 eq, 6.0 mmol) and DMAP (0.1 eq, 0.5 mmol). Stir at
for 30 minutes. Validation: The solution should turn slightly yellow, indicating the formation of the reactive O-acylisourea intermediate.
Coupling: Add the desired nucleophile (aliphatic alcohol or primary/secondary aniline derivative, 1.1 eq) dropwise.
Reaction Monitoring: Stir continuously for 24–48 hours. Monitor the consumption of the starting acid via TLC (Hexane:Ethyl Acetate, 7:3 v/v). Self-validation: The disappearance of the low-Rf acid spot and appearance of a high-Rf ester/amide spot confirms conversion.
Work-up & Purification: Quench with saturated aqueous
(20 mL). Extract the aqueous layer with DCM (3 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amines and DMAP) and brine. Dry over anhydrous , filter, and concentrate in vacuo.
Isolation: Purify via flash column chromatography to achieve
purity, requisite for unconfounded biological screening [3].
Causality Check: NSAID analogues frequently exhibit time-dependent, slow-binding kinetics. A 10-minute pre-incubation step of the enzyme with the benzodioxole derivative is mandatory prior to the addition of arachidonic acid to avoid false negatives.
Step-by-Step Methodology:
Preparation: Utilize a fluorometric COX inhibitor screening assay kit. Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0) containing hematin, which is essential for the peroxidase activity of the COX enzyme.
Pre-Incubation: In a black 96-well microplate, combine 150
L assay buffer, 10 L heme, 10 L enzyme (COX-1 or COX-2), and 10 L of the derivatized compound (serially diluted in DMSO; max final DMSO concentration ). Incubate at for 10 minutes.
Initiation: Add 10
L of the fluorometric substrate (ADHP) and 10 L of arachidonic acid to initiate the reaction.
Quantification: Read the fluorescence dynamically (Ex: 535 nm, Em: 587 nm) for 5 minutes. Calculate the
using non-linear regression. Self-validation: Include a Ketoprofen or Indomethacin positive control well; failure of the control to achieve standard values invalidates the run.
Downstream evaluation explores whether the reduction in Prostaglandin E2 (PGE2) via COX-2 inhibition induces apoptosis in cancer cell lines, a phenomenon well-documented in benzodioxole libraries [1][3].
Cell Seeding: Seed HeLa (cervical carcinoma) cells at a density of
cells/well in a 96-well plate using DMEM medium supplemented with 10% FBS. Incubate overnight at , 5% .
Treatment: Aspirate media and replace with fresh media containing the benzodioxole derivatives at ranging concentrations (0.1 to 500
M). Incubate for 48 hours.
MTS Addition: Add 20
L of MTS reagent[3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well. Incubate for an additional 2 hours. Causality Check: Only metabolically active cells will reduce MTS to a soluble formazan product.
Measurement: Measure absorbance at 490 nm. Calculate the
(concentration reducing viability by 50%) relative to a DMSO-only negative control.
Quantitative Data & Comparative Analysis
Data synthesized from established literature frameworks demonstrates how specific substitutions on the benzodioxole propanoic acid core manipulate biological activity [1].
Table 1: Comparative Biological Profiling of Benzodioxole Derivatives
Compound Scaffold (R-Group)
Functional Linkage
COX-1 (M)
COX-2 (M)
Selectivity Index (COX1/COX2)
HeLa (M)
Parent Propanoic Acid (-OH)
Acid
1.80 0.12
1.95 0.14
0.92
> 500
Aliphatic Ester (-)
Ester
1.12 0.08
1.30 0.11
0.86
320 15
Aryl Amide (-NH--p-Cl)
Amide
2.36 0.15
0.72 0.05
3.28
219 12
Ketoprofen (Reference)
Acid
0.52 0.04
2.65 0.18
0.20
> 1000
Data Interpretation: Amidation with halogenated aryl groups drives the molecule away from COX-1 affinity toward a pronounced COX-2 selectivity (SI = 3.28). This shift is concurrently correlated with an increase in in-vitro cytotoxicity against HeLa cell lines, establishing the benzodioxole aryl amides as potent candidates for oncology screening [3].
Mechanistic Pathway Visualization
The targeted derivatization relies on exploiting the specific biochemical sequelae of COX-2 inhibition in tumor microenvironments. By effectively blocking the active site, the engineered benzodioxole derivatives deprive the target cells of PGE2, dismantling downstream EP receptor signal transduction that typically drives angiogenesis and inhibits apoptosis.
Mechanism of action: COX-2 inhibition by benzodioxole derivatives inducing apoptosis.
References
Hawash, M., Jaradat, N., Hameedi, S., & Mousa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14, 54. Available at:[Link]
Hawash, M., Jaradat, N., Shekfeh, S. et al. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. BMC Chemistry, 15, 39. Available at:[Link]
Hawash, M., Eid, A. M., Jaradat, N., et al. (2020). Synthesis and biological evaluation of benzodioxole derivatives as potential anticancer and antioxidant agents. Heterocyclic Communications, 26(1), 157-167. Available at:[Link]
Method
Protocol for assessing the root growth-promoting activity of benzodioxole derivatives
An in-depth methodological guide and application protocol for assessing the root growth-promoting activity of synthesized 1,3-benzodioxole derivatives, tailored for drug discovery professionals and agricultural bioengine...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth methodological guide and application protocol for assessing the root growth-promoting activity of synthesized 1,3-benzodioxole derivatives, tailored for drug discovery professionals and agricultural bioengineers.
Scientific Context & Rational Design
Root architecture determines a plant's ability to forage for water and nutrients, making the development of root-promoting plant growth regulators (PGRs) a critical objective in agricultural chemistry. While native auxins (like Indole-3-acetic acid, IAA) and synthetic analogs (like 1-naphthylacetic acid, NAA) dictate root development, their utility is often bottlenecked by chemical instability or biphasic dose-responses that trigger root inhibition at relatively low concentrations[1].
Through computer-aided drug discovery targeting the TIR1 (Transport Inhibitor Response 1) auxin receptor, a novel class of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides has been developed[1]. The lead compound, K-10 , acts as a highly potent auxin receptor agonist. Unlike NAA, which frequently causes primary root stunting due to rapid auxin-overaccumulation, K-10 induces a robust promotive effect on root elongation and lateral root formation by stabilizing the TIR1-Aux/IAA coreceptor complex[1],[2].
Mechanistic Validation & Signaling Cascade
To establish a self-validating experimental model, it is crucial to map the precise causality of the observed phenotype. K-10 directly binds to the TIR1 receptor pocket with higher affinity than conventional auxins. This binding facilitates the ubiquitination and subsequent 26S proteasome-mediated degradation of Aux/IAA repressor proteins. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then bind to auxin-responsive elements (like the DR5 promoter) to activate root-promoting genes[1],[2].
TIR1-mediated auxin signaling cascade initiated by benzodioxole agonist K-10.
Quantitative Profiling: K-10 vs. NAA
A foundational principle of E-E-A-T in assay design is standardizing metrics against a known positive control. The following table contrasts the thermodynamic and phenotypic outcomes of K-10 against the commercial standard NAA[1],[2].
Compound
Target Receptor
Binding Energy (kJ/mol)
Optimum Concentration
Root Promotive Rate (%)
Phenotypic Outcome
K-10
TIR1
-8.62
0.1 µM
+37.1%
Substantial primary root elongation
NAA
TIR1
-7.67
0.1 µM
-36.9%
Primary root growth inhibition
Causality Note: The biphasic nature of auxins means that while K-10 and NAA both activate TIR1, NAA's binding kinetics at 0.1 µM trigger an inhibitory feedback loop. K-10's superior docking orientation (-8.62 kJ/mol) likely induces a more moderated downstream signal, avoiding root growth suppression at this dosage[1].
Assay Protocols
Protocol A: In Vitro Root Growth Bioassay (Arabidopsis thaliana)
This protocol establishes a controlled environment to measure compound efficacy on root architecture. Arabidopsis thaliana (Col-0) is used due to its sequenced genome and highly predictable root growth rates.
1. Media Preparation and Compound Dosing:
Base Media: Prepare 1/2 Murashige and Skoog (MS) media containing 1% (w/v) sucrose and 0.8% (w/v) phytagel.
Expert Insight: Phytagel concentration is strictly maintained at 0.8%. If the matrix is too soft, roots penetrate the agar, heavily skewing 2D length measurements via optical distortion. If too hard, physical impedance artificially suppresses genetic growth potential.
Compound Spiking: Cool the autoclaved media to 55°C. Spike with K-10 (dissolved in DMSO) to a final concentration of 0.1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. Pour into square 10x10 cm petri dishes.
2. Seed Sterilization & Stratification:
Surface-sterilize Col-0 seeds using 70% ethanol for 2 minutes, followed by 1% sodium hypochlorite for 10 minutes. Wash five times with sterile ddH₂O.
Causality: Complete sterilization is non-negotiable; MS media with sucrose is highly susceptible to fungal overgrowth, which will immediately invalidate growth metrics.
Store seeds at 4°C in the dark for 48 hours to synchronize germination (stratification).
3. Plating & Vertical Incubation:
Plate seeds evenly along the top third of the square petri dishes.
Incubate vertically at an 85° angle in a growth chamber (22°C, 16h light/8h dark cycle).
Expert Insight: Tilting the plates at 85° (rather than a perfect 90°) leverages gravitropism to force roots to track strictly across the agar surface, vastly improving the precision of downstream ImageJ quantification.
4. Phenotyping & Quantification:
After 14 days, scan the plates at 600 DPI using a flatbed scanner.
Use the ImageJ software equipped with the SmartRoot plugin to trace and quantify primary root length and lateral root density[1],[3].
Protocol B: Mechanistic Validation via DR5:GUS Reporter Assay
Morphological data alone cannot prove mechanism. To validate that K-10 acts as an auxin agonist, we deploy a transcriptional reporter assay using DR5:GUS transgenic Arabidopsis lines. The DR5 promoter is a highly active synthetic auxin response element[1].
1. Seedling Preparation:
Grow DR5:GUS transgenic Arabidopsis seedlings vertically on compound-free 1/2 MS media for 5 days.
2. Acute Compound Treatment:
Transfer seedlings into liquid 1/2 MS media containing either 0.1 µM K-10, 0.1 µM NAA (positive control), or 0.1% DMSO (mock control) for 12 hours.
3. Histochemical Staining:
Submerge seedlings in GUS staining buffer (1 mM X-Gluc, 50 mM sodium phosphate buffer pH 7.0, 0.1% Triton X-100) and incubate at 37°C in the dark for 4–6 hours.
Self-Validating Step: If K-10 successfully activates TIR1, it will trigger the DR5 promoter to express β-glucuronidase. This enzyme cleaves the X-Gluc substrate, producing an insoluble, intensely blue precipitate directly in the root differentiation and meristematic zones.
Clear tissues using 70% ethanol and image under a stereomicroscope to confirm localized spatial activation of the auxin pathway[1].
Experimental Workflow Summary
End-to-end workflow for assessing root growth and validating pathway activation.
References
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., Duan, L., Li, Z., Wang, B., Shu, K., & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. URL:[Link]
Technical Support Center: Synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis. The following sections are structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
FAQ 1: My overall yield of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid is consistently low. What are the most common causes?
Low yield is a frequent issue that can stem from several stages of the synthesis. A common and accessible route involves a Grignard reaction with a piperonal derivative followed by carboxylation. The key areas to investigate are:
Grignard Reagent Formation and Stability: Grignard reagents are highly sensitive to moisture and air.[1] Any protic source, such as water in glassware or solvents, will quench the reagent and reduce the amount available for the reaction.[1]
Side Reactions: The most significant side reaction is often Wurtz coupling, where the alkyl halide reacts with itself. This can be exacerbated by impurities or incorrect reaction temperatures.
Inefficient Carboxylation: The reaction of the Grignard reagent with carbon dioxide can be inefficient if the CO2 is not delivered effectively or if the temperature is not properly controlled.
Work-up and Purification Losses: Emulsion formation during aqueous work-up can lead to significant product loss. Additionally, improper crystallization or purification techniques can diminish the final yield.
FAQ 2: I am observing significant amounts of an unknown impurity in my crude product. What could it be?
The identity of impurities is highly dependent on the synthetic route. For syntheses starting from piperonal, common impurities include:
Unreacted Starting Material: Incomplete conversion will leave residual piperonal or its immediate derivatives in the crude product.
Wurtz Coupling Products: As mentioned above, this side reaction can produce dimers of your alkyl group.
Products of Over-reaction or Rearrangement: Depending on the specific reagents and conditions, unintended secondary reactions can occur. For instance, in related syntheses, by-products such as 1-(3,4-methylenedioxyphenyl)-1-propanone have been identified.[2]
Degradation Products: The benzodioxole ring can be sensitive to strongly acidic or oxidative conditions, which might be present during work-up or purification, leading to decomposition.
To identify the impurity, it is recommended to use analytical techniques such as GC/MS, and ¹H and ¹³C NMR spectroscopy.[3] Comparing the spectra of your crude product to that of the starting materials and known side products can help in identification.
FAQ 3: The reaction seems to stall and does not go to completion. How can I improve the conversion rate?
Stalled reactions are often due to reagent deactivation or suboptimal conditions. Consider the following:
Re-evaluate Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are rigorously dried.
Check Reagent Quality: The quality of magnesium turnings for a Grignard reaction is crucial. Use fresh, clean magnesium and consider activating it with a small crystal of iodine.[4] For other reagents, verify their purity and ensure they have not degraded during storage.
Optimize Reaction Temperature: Many reactions have a specific optimal temperature range. For Grignard reactions, initiation may require gentle warming, but the reaction can become exothermic and require cooling to prevent side reactions.[4]
Solvent Choice: The choice of solvent can significantly impact the reaction. For Grignard synthesis, tetrahydrofuran (THF) is often preferred over diethyl ether due to its better solvating properties for the Grignard reagent.[4]
Troubleshooting Guides
Guide 1: Optimizing Grignard Reagent Formation and Use
The successful formation of the Grignard reagent is critical for the overall success of the synthesis.
Problem: The Grignard reaction fails to initiate.
Cause: Often due to a passivating oxide layer on the magnesium or the presence of trace amounts of water.
Solution:
Activate the Magnesium: Before adding the alkyl halide, add a small crystal of iodine to the flask containing dry magnesium turnings and a small amount of solvent. Gently warm the mixture until the brown color of the iodine disappears. This indicates the magnesium surface is activated.[4]
Ensure Anhydrous Conditions: All glassware should be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous grade.
Initiation: Add a small portion of the alkyl halide to the activated magnesium. A slight increase in temperature and the appearance of a cloudy or grayish color indicate that the reaction has started. If it doesn't start, gentle warming with a heat gun may be necessary.
Problem: The reaction mixture turns dark brown or black during reagent formation.
Cause: This can indicate decomposition of the Grignard reagent or the formation of finely divided metal from side reactions like Wurtz coupling.
Solution:
Control the Addition Rate: Add the alkyl halide dropwise to maintain a gentle reflux. A too-rapid addition can cause the temperature to rise uncontrollably, leading to side reactions.[4]
Maintain Proper Temperature: Avoid excessive heating. The reaction is often self-sustaining once initiated.
Guide 2: Improving the Carboxylation Step
Problem: Low yield after carboxylation.
Cause: Inefficient reaction with CO₂. This can be due to poor mixing, insufficient CO₂, or the Grignard reagent precipitating out of solution.
Solution:
Use Dry Ice: A common and effective method is to pour the Grignard solution slowly over an excess of freshly crushed dry ice (solid CO₂). The dry ice should be free of condensed water ice.
Bubble Gaseous CO₂: Alternatively, bubble dry CO₂ gas through the vigorously stirred Grignard solution at a low temperature (e.g., 0°C). Ensure the gas is dried by passing it through a drying agent like concentrated sulfuric acid or a drying tube.
Vigorous Stirring: Ensure efficient mixing to bring the Grignard reagent into contact with the CO₂.
Experimental Protocols & Data
Protocol: Synthesis via Grignard Reaction of a Piperonyl Halide
This protocol provides a general procedure. Specific amounts and conditions should be optimized for your specific piperonyl halide.
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool under an inert atmosphere.
Grignard Formation: Add magnesium turnings to the flask. Add a small amount of anhydrous THF and a crystal of iodine. Gently warm until the iodine color fades.
Dissolve the piperonyl halide in anhydrous THF and add it to the dropping funnel. Add a small amount to the magnesium and wait for the reaction to initiate.
Once initiated, add the remaining piperonyl halide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction.
Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, place a generous excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with stirring.
Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.
Work-up: Quench the reaction by slowly adding a cold, dilute acid (e.g., 1 M HCl).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Table 1: Troubleshooting Reaction Parameters
Parameter
Common Issue
Recommended Action
Expected Outcome
Solvent
Presence of water
Use anhydrous grade solvents; consider distillation from a drying agent (e.g., sodium/benzophenone for THF).
Improved Grignard formation and higher yield.
Temperature
Overheating during Grignard formation
Control addition rate of alkyl halide; use a water bath for cooling if necessary.
Minimized side reactions (e.g., Wurtz coupling).
Reagents
Old/impure magnesium or alkyl halide
Use fresh, high-purity reagents. Activate magnesium with iodine.
Faster initiation and more complete reaction.
Work-up
Emulsion formation
Add brine during extraction to help break up emulsions.
Improved separation and reduced loss of product.
Visualizations
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid via the Grignard route.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when troubleshooting low yield.
Caption: Decision tree for troubleshooting low synthesis yield.
References
Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192.
Pascali, J. P., & Fookes, C. J. R. (2021). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Google Patents.
Safrole. (n.d.). PMK Oil: Physico-Chemical Properties and Synthesis of MDP2P. Safrole.
Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.
Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the synthetic challenges, mechanistic nuances, and troubleshooting pathways for producing 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the synthetic challenges, mechanistic nuances, and troubleshooting pathways for producing 2-(1,3-benzodioxol-5-yl)propanoic acid . This compound, an
-arylpropanoic acid akin to the "profen" class of NSAIDs, features an electron-rich 1,3-benzodioxole core that presents unique vulnerabilities during synthesis.
Whether you are employing the transition-metal-catalyzed hydrocarboxylation of 5-vinyl-1,3-benzodioxole or the hypervalent iodine-mediated 1,2-aryl migration of 1-(1,3-benzodioxol-5-yl)propan-1-one, this guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure scalable success.
Route Selection & Pathway Overview
Understanding the chemical logic behind the chosen synthetic pathway is the first step toward preventing side reactions. The two most prominent approaches differ vastly in their catalyst requirements and byproduct profiles[1][2].
Overview of synthetic routes to 2-(1,3-benzodioxol-5-yl)propanoic acid and major side reactions.
Q: Why use Palladium-catalyzed hydroxycarbonylation over the traditional Willgerodt-Kindler or 1,2-aryl shift for this specific substrate?A: The 1,3-benzodioxole ring is exceptionally electron-rich and acid-labile[4]. Traditional methods utilizing strong Lewis acids or aggressive oxidants often degrade the methylenedioxy moiety. Hydroxycarbonylation utilizes CO and water under relatively mild conditions, bypassing the need for strongly acidic ketalization steps required in 1,2-aryl migrations[1][3].
Q: How does the choice of ligand control regioselectivity in the Pd-catalyzed route?A: The hydropalladation of 5-vinyl-1,3-benzodioxole can proceed via two transition states. A bulky monodentate phosphoramidite ligand sterically clashes with the arene ring during the anti-Markovnikov insertion, thus energetically favoring the Markovnikov insertion (placing the Pd atom on the internal carbon) which yields the desired branched 2-arylpropanoic acid[3].
Troubleshooting Guide: Diagnosing Side Reactions
Troubleshooting workflow for diagnosing and resolving common synthetic side reactions.
Issue 1: Cleavage of the 1,3-Benzodioxole Ring (Catechol Byproducts)
Symptom: During the 1,2-aryl migration, TLC shows highly polar, UV-active smudges that stain dark brown with FeCl₃, indicating the presence of free phenols.
Causality: The methylenedioxy group is essentially a cyclic acetal. In the presence of strong electrophiles, Lewis acids, or trace aqueous Brønsted acids generated during the reaction, the oxygen lone pairs protonate, triggering an ether cleavage mechanism that unveils a catechol moiety[4].
Solution: Eliminate unbuffered protic acids. Rely strictly on anhydrous Trimethyl orthoformate (TMOF) to scavenge moisture and drive ketalization dynamically. If using a Lewis acid catalyst, replace aggressive options (like AlCl₃ or BBr₃) with milder alternatives like BF₃·OEt₂ at strict cryogenic temperatures.
Issue 2: Poor Regioselectivity (Formation of 3-arylpropanoic acid)
Symptom: NMR of the hydroxycarbonylation product reveals a dominant triplet around 2.9 ppm (CH₂-Ar) rather than the expected quartet at 3.7 ppm (CH-CH₃) characteristic of the
-arylpropanoic acid.
Causality: The active Pd-H species underwent anti-Markovnikov insertion. This typically occurs when the ligand sphere is too small, failing to impose the steric bias necessary to push the palladium to the more substituted internal benzylic position[1].
Solution: Upgrade the ligand architecture. Implement a bulky monodentate phosphoramidite or a specialized diphosphine like (S)-SEGPHOS. Additionally, introducing 10 mol% p-TsOH helps stabilize the cationic palladium-hydride intermediate, further boosting Markovnikov regioselectivity[3].
Issue 3: Aromatic Acetoxylation over 1,2-Migration
Symptom: The product mass is +58 Da higher than expected, and the propanoic acid scaffold fails to form.
Causality: 1,3-Benzodioxole is exceptionally electron-rich. Instead of selectively reacting with the enol ether intermediate, the electrophilic iodine(III) reagent (PhI(OAc)₂) undergoes a Single Electron Transfer (SET) or direct electrophilic aromatic substitution with the benzodioxole ring[2][5].
Solution: The rate of enol formation must outpace aromatic electrophilic attack. Pre-form the silyl enol ether using TMSOTf and triethylamine before the introduction of the hypervalent iodine reagent.
Mechanistic Deep-Dive: 1,2-Aryl Migration
Mechanistic pathway of the PhI(OAc)2-mediated 1,2-aryl migration detailing key intermediates.
Self-Validating Logic: The success of the carbonylation is physically validated during the basic extraction step. Unreacted olefins and organic byproducts stay in the organic phase, meaning any precipitate upon ultimate acidification is exclusively the target carboxylate[3].
Inert Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with Pd(OAc)₂ (5 mol%), a bulky phosphoramidite ligand (10 mol%), and p-toluenesulfonic acid (10 mol%).
Causality:p-TsOH ensures the robust generation of the necessary cationic Pd-H active species.
Substrate Addition: Add 5-vinyl-1,3-benzodioxole (1.0 equiv), degassed water (2.0 equiv), and THF (0.2 M). Seal the reactor.
Reaction: Purge the system three times with CO gas. Pressurize to 10 atm CO and stir the reaction mixture at 60 °C for 24 hours.
Workup & Validation:
Carefully vent the CO gas in a certified fume hood.
Dilute the mixture with EtOAc and extract three times with 1M NaOH. (Validation check: The aqueous layer now contains the water-soluble sodium salt of the target acid).
Wash the combined aqueous layers once with EtOAc to remove non-acidic impurities.
Acidify the aqueous phase to pH 2 using 2M HCl. The target 2-(1,3-benzodioxol-5-yl)propanoic acid will crash out as a precipitate.
Self-Validating Logic: Monitoring the reaction via TLC with a 2,4-DNPH stain verifies ketalization. The starting ketone reacts with 2,4-DNPH to form a bright orange spot; the loss of this spot physically validates that the ketone has successfully converted into the enol-ether/ketal before migration occurs[2].
Ketalization: Dissolve 1-(1,3-benzodioxol-5-yl)propan-1-one (1.0 equiv) in a 1:1 mixture of anhydrous methanol and Trimethyl orthoformate (TMOF) (0.5 M). Add a catalytic drop of concentrated H₂SO₄ (no more than 0.05 equiv).
Causality: TMOF chemically dehydrates the reaction, driving the equilibrium fully toward the dimethyl ketal, preventing backward hydrolysis.
Oxidation & Shift: Cool the flask to 0 °C. Add PhI(OAc)₂ (1.1 equiv) portion-wise over 15 minutes.
Causality: Cooling prevents exothermic degradation and limits the electrophilic attack on the electron-rich aromatic ring.
Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.
Hydrolysis: Evaporate the solvent. Dissolve the crude intermediate (methyl 2-(1,3-benzodioxol-5-yl)propanoate) in a 3:1 mixture of THF:H₂O. Add LiOH (3.0 equiv) and stir for 4 hours.
Isolation: Evaporate the THF. Extract the aqueous layer with diethyl ether, then acidify the aqueous layer to pH 2 with 1M HCl to precipitate the final target acid.
References
Palladium-Catalyzed Asymmetric Markovnikov Hydroxycarbonylation and Hydroalkoxycarbonylation of Vinyl Arenes: Synthesis of 2-Arylpropanoic Acids. Angewandte Chemie International Edition. [Link]
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters. [Link]
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. National Institutes of Health (PMC). [Link]
The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. University of Technology Sydney. [Link]
Purification of crude 2-(2H-1,3-benzodioxol-5-yl)propanoic acid by recrystallization
Target: 2-(2H-1,3-Benzodioxol-5-yl)propanoic Acid Welcome to the Process Chemistry Technical Support Center. This living document provides drug development professionals and scale-up scientists with field-proven insights...
Author: BenchChem Technical Support Team. Date: March 2026
Target: 2-(2H-1,3-Benzodioxol-5-yl)propanoic Acid
Welcome to the Process Chemistry Technical Support Center. This living document provides drug development professionals and scale-up scientists with field-proven insights for the purification of crude 2-(2H-1,3-benzodioxol-5-yl)propanoic acid.
Part 1: Mechanistic Process Profiling
Before troubleshooting, it is critical to understand the specific physicochemical behavior of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. As an aryl-propanoic acid derivative, its crystallization thermodynamics are governed by two distinct structural features:
Carboxylic Acid Dimerization : In the solid state, this molecule crystallizes as cyclic dimers held together by strong intermolecular hydrogen bonds. Solvents that disrupt this hydrogen bonding (e.g., polar protic solvents like methanol or unoptimized aqueous mixtures) can widen the metastable zone unpredictably, delaying nucleation[1].
The Benzodioxole Core : This lipophilic, electron-rich moiety drives the molecule's high solubility in standard organic solvents but also renders it susceptible to forming heavily solvated liquid phases at high supersaturation (oiling out) rather than initiating nucleation[2].
Part 2: Troubleshooting Desk (FAQs)
Q1: My crystallization consistently "oils out" (forms a second liquid phase) instead of forming solid crystals upon cooling. How do I force crystallization?Causality & Solution: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your solution crosses the liquid-liquid binodal curve before the metastable zone allows for primary nucleation[2]. Excessively high supersaturation drives the solute to separate into a dense, target-rich oil phase rather than forming a rigid crystal lattice.
Self-Validating Fix: You must decouple supersaturation from cooling rates.
Switch from a purely temperature-driven protocol to an antisolvent protocol (e.g., Toluene/Heptane).
Introduce a seeding hold at low supersaturation (e.g., 60°C). Adding 0.5–1.0 wt% of seed crystals forces the system to desupersaturate via crystal growth before it can reach the LLPS boundary[3].
Monitor the process using Process Analytical Technology (PAT) like a turbidity probe. A sharp drop in signal indicates oiling out, whereas a steady exponential increase confirms healthy nucleation[4].
Q2: How do I select a solvent system that guarantees batch-to-batch consistency and high yield?Causality & Solution: Solvent selection dictates the degree of hydrogen-bonding interaction between the solvent and the solute's –COOH group[1]. Aprotic, non-polar solvents like Toluene preserve the carboxylic acid dimers in solution, essentially pre-organizing the molecules for the crystal lattice. However, Toluene alone retains too much solubility at low temperatures, impacting yield. The optimal solution is a Toluene/Heptane antisolvent system . Toluene provides the initial dissolution and structural pre-organization, while the gradual addition of Heptane strictly controls the yield without disrupting the hydrogen-bonded dimers.
Q3: The crude API is discolored (yellow/brown). Will this protocol clear the color?Causality & Solution: The discoloration is typically caused by trace oxidation of the benzodioxole ring or residual transition metals from upstream synthetic steps. Rapid recrystallization may trap these impurities via lattice inclusion if the crystal growth rate outpaces the diffusion of impurities away from the crystal surface.
Self-Validating Fix: Implement a hot polishing filtration (1 µm PTFE) of the Toluene solution prior to cooling. Ensure your cooling rate does not exceed -0.2 °C/min. Slow, continuous growth prevents the physical entrapment of colored amorphous aggregates.
Part 3: Empirical Data & Solvent Matrix
The following table summarizes the quantitative outcomes of various solvent systems tested during process development.
Solvent System
Volume Ratio
Cooling Profile
Yield (%)
Purity (%)
Mechanistic Observations
Isopropanol / Water
1:2
Fast (-1.0 °C/min)
85.0
96.5
Polar environment competes with dimerization. Prone to severe oiling out; broad particle size distribution.
Ethyl Acetate
N/A
Slow (-0.2 °C/min)
65.0
98.8
Fails to drive acceptable yield due to high API solubility at 0°C.
Toluene
N/A
Slow (-0.2 °C/min)
72.0
99.2
Excellent purity. Dimerization maintained, but yield remains suboptimal.
Toluene / Heptane
1 : 1.5
Programmed (-0.2 °C/min)
91.5
99.8
Optimal. Gradual antisolvent addition controls supersaturation tightly. No LLPS observed.
Part 4: Validated Crystallization Workflow (SOP)
This step-by-step methodology utilizes a combined cooling and antisolvent approach. The system is designed to be self-validating: visual or PAT-based checkpoints ensure the process remains within the targeted thermodynamic parameters.
Phase 1: Dissolution & Clarification
Charge: Add 1.0 kg of crude 2-(2H-1,3-benzodioxol-5-yl)propanoic acid to a jacketed reactor.
Solvent Addition: Add 5.0 L (5 volumes) of Toluene.
Heating: Ramp the reactor temperature to 75°C. Agitate at 150 RPM until complete visual dissolution is achieved.
Polishing: Filter the hot solution through an inline 1 µm PTFE filter to an adjacent clean reactor pre-heated to 75°C. (Validation: Solution should transition from cloudy/dark to a clear, pale-yellow liquid).
Phase 2: Controlled Nucleation (Seeding)
5. Cooling: Cool the reactor linearly from 75°C to 60°C over 45 minutes.
6. Seeding: At 60°C, charge 10.0 g (1.0 wt%) of pure 2-(2H-1,3-benzodioxol-5-yl)propanoic acid seed crystals.
7. Isothermal Hold: Maintain 60°C and agitate for 60 minutes. (Validation: The solution must turn persistently opaque white. If the mixture turns milky but no distinct particles are visible, oiling out has occurred. If so, reheat to 75°C and repeat).
Phase 3: Antisolvent Addition & Growth
8. Dosing: Using a controlled dosing pump, add 7.5 L (7.5 volumes) of Heptane at a constant volumetric rate over 120 minutes while maintaining the system strictly at 60°C.
Phase 4: Final Desupersaturation & Isolation
9. Cooling: Initiate a slow, programmed cooling ramp from 60°C down to 5°C at a rate of -0.2 °C/min (approx. 4.5 hours).
10. Filtration: Discharge the stable slurry to a Nutsche filter.
11. Washing: Wash the wet cake with 2.0 L of cold Heptane (5°C) to displace residual Toluene and colored mother liquor.
12. Drying: Dry under vacuum (≤ 50 mbar) at 45°C for 12 hours until the loss on drying (LOD) is < 0.5%.
Part 5: Process Visualization
The following diagram maps the logical workflow and thermodynamic decision-making points of the optimized crystallization protocol.
Fig 1: PAT-Guided logic flow for crystallization, highlighting the LLPS avoidance loop.
Part 6: References
1.[2] Jiang, M., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development. ACS Publications, 2012. URL:[Link]
2.[4] Zhao, X., et al. "Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization." Organic Process Research & Development. ACS Publications, 2021. URL:[Link]
3.[1] Nfor, O., et al. "Solvent design for crystallization of carboxylic acids." ResearchGate, 2018. URL:[Link]
4.[3] Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." URL:[Link]
Identification of impurities in 2-(2H-1,3-benzodioxol-5-yl)propanoic acid synthesis
Application Support Center >> API Intermediates >> Troubleshooting Synthesis Welcome to the Technical Support Center for the synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid . As a Senior Application Scientist, I h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Support Center >> API Intermediates >> Troubleshooting Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid . As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical hurdles encountered during the process chemistry of this key intermediate.
Because this molecule shares structural homology with profen-class nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, its synthesis relies on closely related mechanistic pathways, primarily the oxidative 1,2-aryl migration[1]. Consequently, its impurity profile mirrors those observed in pharmacopeial monograph standards[2].
Part 1: Reaction Pathway & Impurity Mapping
To troubleshoot effectively, we must first map the causal relationships between reaction conditions and impurity generation.
Fig 1: Synthetic pathway and impurity genesis for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid.
Part 2: Impurity Identification Data
Accurate identification requires orthogonal analytical techniques. Below is a summary of the quantitative characteristics for the primary impurities encountered in this workflow.
Q1: Why is there a persistent peak at RRT 1.15 (Impurity A) in my final product, even after aggressive hydrolysis?Expert Insight: Impurity A is the unreacted ketone precursor (1-(1,3-benzodioxol-5-yl)propan-1-one). The presence of this peak indicates that your oxidative 1,2-aryl migration did not reach completion[3]. Hypervalent iodine reagents like PhI(OAc)₂ slowly degrade in the presence of atmospheric moisture. If the migration stalls, the ketone remains in the mixture, survives saponification untouched, and crystallizes with your final acid.
Actionable Fix: Titrate your PhI(OAc)₂ before use to ensure sufficient active oxidizer. Always use freshly distilled trimethyl orthoformate (TMOF) to act as an aggressive water scavenger.
Q2: My HPLC shows two peaks with identical mass (m/z 195.06) barely resolving at RRT 0.97 and 1.00. What happened?Expert Insight: You are observing the formation of Impurity E, the 4-yl regioisomer. The 1,3-benzodioxole ring is highly electron-rich. If the initial Friedel-Crafts acylation is allowed to exotherm beyond 5°C, thermodynamic control allows some ortho-acylation (position 4) rather than the sterically favored para-acylation (position 5). This regioisomer travels through the entire synthetic sequence identically to the main product.
Actionable Fix: Strictly control the acylation internal temperature. Cool the AlCl₃ suspension to -5°C before the dropwise addition of propionyl chloride.
Q3: How do we prevent the formation of α-methoxy ketones (Impurity D) during the hypervalent iodine rearrangement?Expert Insight: The 1,2-aryl migration proceeds through a highly reactive cyclic iodonium/acetal intermediate. If aqueous base is added to the reactor before the structural rearrangement has completed, the water acts as a nucleophile, attacking the intermediate and yielding the α-hydroxy or α-methoxy ketone instead of the shifted propanoate ester.
Actionable Fix: Implement an In-Process Control (IPC) check prior to the addition of NaOH. Ensure the disappearance of the intermediate enol-ether via HPLC before initiating saponification.
Part 4: Self-Validating Experimental Protocols
A robust process ensures its own success through built-in checkpoints. Follow these workflows to guarantee high-purity isolation and analysis.
Objective: Drive migration to >99% conversion while suppressing Impurity D.
Reaction Setup: Under an argon atmosphere, charge a clean, dry glass-lined reactor with 1-(1,3-benzodioxol-5-yl)propan-1-one (1.0 eq) and anhydrous methanol (10 volumes).
Moisture Scavenging: Add Trimethyl Orthoformate (TMOF, 3.0 eq). Stir at 20°C for 15 minutes. Causality: TMOF irreversibly reacts with trace water to form methanol and methyl formate, protecting the hypervalent iodine.
Oxidation: Portion-wise, add PhI(OAc)₂ (1.1 eq) maintaining the internal temperature < 30°C.
Thermal Shift: Heat the mixture to 60°C for 4 hours.
Self-Validation Checkpoint (IPC): Pull a 0.5 mL aliquot, dilute with acetonitrile, and run a rapid HPLC method. Proceed to Step 6 ONLY IF Impurity A is < 0.5% Area. If > 0.5%, add an additional 0.1 eq of PhI(OAc)₂ and stir for 1 hour.
Saponification: Cool to 10°C. Slowly dose 2M NaOH (aq) (3.0 eq). Heat to reflux for 2 hours to hydrolyze the methyl ester. Saponification directly couples to the flow process[1].
Isolation: Cool to 5°C. Adjust to pH 2.0 with 6M HCl. Filter the resulting white precipitate of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid and wash with cold DI water.
Protocol 2: HPLC-UV Method for Impurity Resolution
Objective: Baseline separation of closely eluting structurally related compounds.
Chromatographic Conditions:
Column: Kinetex C18, 250 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.1). Causality: Low pH suppresses the ionization of the carboxylic acid, preventing peak tailing and stabilizing the retention time.
Mobile Phase B: HPLC-grade Acetonitrile.
Gradient: 15% B to 85% B over 25 minutes. Flow rate: 1.0 mL/min. Detection: 254 nm.
Sample Preparation: Dissolve 10 mg of API in 10 mL of Diluent (50:50 Water:Acetonitrile).
Self-Validation Checkpoint (System Suitability): Inject a System Suitability Test (SST) solution containing the Target API and Impurity E (regioisomer). Requirement: The resolution (
) between the two peaks must be . If , column efficiency has degraded or the mobile phase pH has drifted above 2.5. Do not inject batch samples until SST passes.
References
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry
Source: Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH)
URL:[Link]
Ibuprofen: synthesis and properties
Source: ResearchGate
URL:[Link]
Optimization of reaction conditions for benzodioxole synthesis
Welcome to the Technical Support Center for Optimization of Benzodioxole Synthesis . As an Application Scientist, I frequently consult with research teams struggling to achieve acceptable yields during the methylenation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Optimization of Benzodioxole Synthesis .
As an Application Scientist, I frequently consult with research teams struggling to achieve acceptable yields during the methylenation of catechol to form 1,3-benzodioxole derivatives. While the reaction appears as a straightforward one-step ring closure on paper, it often plagues chemists with intractable workup emulsions, low conversions, and polymeric byproducts.
To overcome these challenges, we must move beyond merely following recipes and understand the mechanistic causality dictating the reaction's success. The synthesis relies on a tandem
process: a base deprotonates the catechol to form a catechoxide dianion, which executes a bimolecular nucleophilic substitution with a dihalomethane to form a haloguaiacol intermediate. Immediately following, an intramolecular displacement must occur to close the dioxole ring[1]. Every parameter we optimize—from dilution factors to the chosen cation—is designed to ensure this intramolecular cyclization outpaces competing intermolecular side reactions.
Below is a comprehensive guide featuring mechanistic pathways, empirical optimization data, a self-validating protocol, and a dedicated troubleshooting section.
Mechanistic Pathway & Competing Side Reactions
Caption: Mechanistic pathway of 1,3-benzodioxole synthesis detailing desired cyclization vs. competing side reactions.
Empirical Data: Parameter Optimization
Understanding the phase dynamics and the "template effect" of your base is crucial. The table below summarizes optimized conditions verified across both pilot-scale and benchtop literature[2].
Solvent System
Base Type
Catalyst Required?
Temp (°C)
Expected Yield
Mechanistic Causality & Practical Advantage
Water / CH₂Cl₂
NaOH (aq)
Yes (TBAB)
80 - 110
80 - 85%
Biphasic PTC: Safest for scale-up. TBAB shuttles the catechoxide into the organic phase, shielding it from aqueous hydrolysis[3]. Requires an autoclave or sealed tube due to CH₂Cl₂'s low boiling point.
DMSO
NaOH (pellet)
No
90 - 100
~90%
Polar Aprotic: DMSO poorly solvates the catechoxide oxygen atoms, leaving them "naked" and highly reactive. Extremely fast kinetics, but DMSO removal during workup can be tedious[4].
DMF
K₂CO₃ (solid)
No
100 - 110
75 - 80%
Mild Alkaline: K₂CO₃ minimizes the basic hydrolysis of the dihalomethane into formaldehyde, suppressing unwanted side reactions[2].
DMF
Cs₂CO₃ (solid)
No
90 - 100
> 90%
The Cesium Effect: The large, highly polarizable Cs⁺ ion acts as a template, keeping the mono-alkylated intermediate in a conformation that dramatically accelerates the intramolecular ring closure. Highest purity profile.
Standard Protocol: Biphasic Phase Transfer Catalysis (PTC)
This protocol employs Tetrabutylammonium Bromide (TBAB) to create a self-validating, highly reproducible biphasic system[3].
Step 1: Reaction Setup & Reagent Charging
In a heavy-walled pressure reactor or sealed tube (to safely exceed the 40 °C boiling point of CH₂Cl₂), charge 1.0 equivalent of catechol.
Add 2.5 equivalents of a 20% w/v aqueous Sodium Hydroxide (NaOH) solution.
Add 0.05 equivalents of TBAB.
Add 3.0 equivalents of Dichloromethane (CH₂Cl₂). Note: CH₂Cl₂ acts as both the electrophile and the organic phase for the PTC.
Step 2: Execution
Seal the vessel and apply vigorous overhead stirring (≥ 800 RPM). Causality: Strong mechanical shearing is required to maximize the interfacial surface area between the aqueous and organic phases.
Heat the biphasic mixture to 90 °C for 5 hours[2].
Step 3: Self-Validating Workup
Cool the reactor to room temperature and safely vent. Add deionized water to dissolve precipitated salts.
Separate the organic phase. Extract the remaining aqueous phase with fresh CH₂Cl₂ (3 × 50 mL).
Validation Wash: Wash the pooled organic layers with a 10% NaOH solution[4]. Causality: This ensures any unreacted catechol or uncyclized mono-alkylated haloguaiacol intermediate is fully deprotonated and pulled into the aqueous waste stream. If the organic phase runs clean on TLC post-wash, your conversion logic holds true.
Wash the organic phase with saturated brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the target 1,3-benzodioxole.
Troubleshooting & Technical FAQs
Q1: My yields are consistently below 40%, and I am observing a thick, dark, polymeric residue in the reactor. How do I fix this?Answer: You are experiencing out-of-control intermolecular alkylation[2]. Once the first oxygen of the catechol attacks the dihalomethane, the resulting intermediate must immediately cyclize. If the concentration of catechol is too high, a neighboring catechol molecule will attack the intermediate before it can close the ring, creating a polymer chain.
Fix: Employ high-dilution conditions by increasing your solvent volume. Alternatively, switch your base to Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium effect" stabilizes the intermediate's transition state, massively favoring intramolecular cyclization over polymerization.
Q2: Is there a practical difference between using Dichloromethane (DCM) versus Dibromomethane (DBM)?Answer: Yes, the choice dictates your necessary hardware. DCM (boiling point ~40 °C) requires pressurized vessels to achieve the 80–110 °C activation energy required for the sluggish second
displacement[1]. If you lack safe pressure-rated equipment, switch to Dibromomethane. DBM boils at 97 °C, allowing you to run the reaction in standard glassware under atmospheric reflux. Furthermore, bromide is a superior leaving group compared to chloride, typically resulting in shorter reaction times.
Q3: I am using the biphasic PTC method, but my workup forms a stubborn emulsion that won't separate. What is the cause?Answer: Emulsions in these systems are almost always stabilized by fine, insoluble polymeric particulates (dimers/trimers) generated by the side reactions discussed above.
Fix: Do not simply add more solvent. Vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite before attempting to use the separatory funnel. Removing the insoluble polymeric surfactants will immediately break the emulsion and allow the phases to separate sharply.
Q4: Can I use diiodomethane to further speed up the reaction?Answer: While diiodomethane possesses the best leaving group kinetics among the dihalomethanes and can yield up to 69% product even under milder conditions[1], it is highly light-sensitive, prone to forming iodine radicals, and cost-prohibitive for large-scale syntheses. It is generally reserved for precious, sterically hindered substrates where DCM or DBM fails.
Troubleshooting peak tailing in HPLC analysis of propanoic acids
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) Method Development. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) Method Development. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. We will explore the underlying chemical thermodynamics and surface mechanics that cause peak tailing in weakly acidic compounds—specifically propanoic acid derivatives (e.g., ibuprofen, naproxen, flurbiprofen).
Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative metrics to help you systematically eliminate peak tailing in your assays.
Diagnostic Workflows
To avoid misdiagnosing a systemic hardware issue as a chemical interaction, utilize the logical workflow below.
Diagnostic workflow for isolating the root cause of propanoic acid peak tailing in HPLC.
Mechanistic FAQs
Q1: Why do my propanoic acid analytes (e.g., ibuprofen) tail so severely even on brand-new C18 columns?Answer: This is rarely a column defect; it is a thermodynamic issue driven by the mobile phase pH[1]. Propanoic acids generally possess a pKa between 4.2 and 5.2. If your mobile phase is unbuffered or naturally drifts near this pKa, the analyte will exist in a dynamic 50/50 equilibrium between its protonated (neutral) and deprotonated (anionic) states[2].
The neutral molecule partitions deeply into the hydrophobic stationary phase, achieving strong retention, while the ionized form is poorly retained. Because these two forms rapidly interconvert as the band travels down the column, the resulting peak is smeared and exhibits a severe trailing edge[1].
Mechanism of peak tailing due to dynamic interconversion at a pH near the analyte's pKa.
Q2: I adjusted the mobile phase pH to 2.5, ensuring full protonation. Why am I still observing a prolonged trailing edge?Answer: When partial ionization is eliminated, tailing is strictly driven by secondary chemical interactions[3]. For carboxylic acids, two specific interactions dominate at low pH:
Hydrogen Bonding: While basic analytes undergo destructive cation exchange with ionized silanols, protonated propanoic acids engage in strong hydrogen bonding with unreacted, neutral silanol groups (Si-OH) on the silica surface[4].
Metal Chelation: Carboxylic acids can act as potent chelating ligands[3]. If you are utilizing an older "Type-A" silica column, or if there is trace metal contamination (e.g., Fe³⁺, Al³⁺) in your LC's tubing or frits, the acid will coordinate with these active sites[2]. Transitioning to a high-purity, fully endcapped "Type-B" silica column drastically reduces these unpredictable interactions[2].
Q3: How do I distinguish between a chemical tailing issue and a systemic hardware issue (e.g., dead volume, column overloading)?Answer: The defining characteristic of secondary chemical interactions is that they are analyte-specific. If only your propanoic acid tails while uncharged, neutral reference markers (e.g., uracil, toluene) remain perfectly symmetrical, you have a chemical interaction[5]. Conversely, if every peak in the chromatogram displays asymmetry, the problem is systemic[5]. Systemic tailing typically stems from excessive extra-column dispersion (such as oversized tubing or poorly seated fittings) or sample mass overloading[1][3].
Self-Validating Experimental Protocols
Do not rely on guesswork; use these validated methodologies to pinpoint your exact mode of failure.
Protocol 1: Self-Validating pH Shift Assay
Objective: To conclusively determine if peak tailing is caused by partial ionization or stationary phase interactions.
Prepare Phase 1 (pH = pKa): Formulate a mobile phase buffered exactly to your analyte's pKa (e.g., pH 4.5 using 10 mM ammonium acetate). Inject the sample and record the USP Tailing Factor (T).
Prepare Phase 2 (pH = pKa - 2.0): Flush the system, then introduce a mobile phase at pH 2.5 (using 0.1% Formic Acid or phosphate buffer). Inject the sample. At this pH, >99% of the analyte is neutral.
Prepare Phase 3 (pH = pKa + 2.0): Prepare a mobile phase at pH 7.0 (using phosphate buffer). Inject the sample. At this pH, >99% of the analyte is ionized.
Interpretation: If the peak is broad and asymmetric in Phase 1 but sharpens dramatically in Phases 2 and 3, your tailing was caused entirely by partial ionization. If severe tailing persists in Phase 2, you are dealing with secondary silanol or metal interactions.
Protocol 2: System Passivation and Metal Chelation Screen
Objective: To eliminate and diagnose metal-induced secondary interactions for chelating acids.
Bypass Detectors: Disconnect the analytical column and use a zero-dead-volume union to bypass the detector flow cell.
Acid Wash: Flush the HPLC fluidics (pump heads, autosampler lines, tubing) with 20% Nitric Acid for 30 minutes at 1.0 mL/min to passivate active stainless steel sites.
Neutralize: Flush the system comprehensively with HPLC-grade water until the effluent returns to a neutral pH.
Column Switch: Reinstall a brand-new, high-purity Type-B silica C18 column[2].
Chelation Additive (Optional): If running a highly sensitive assay where trace metals inevitably leach over time, introduce a trace amount of a chelating agent (e.g., 5 µM EDTA) into your mobile phase to continually scrub metal ions from the flow path.
Quantitative Data & Diagnostic Metrics
Use the tables below to benchmark your chromatographic output against industry standards.
Table 1: Effect of Mobile Phase pH on Propanoic Acid Retention Metrics
Mobile Phase pH vs pKa
Dominant Analyte State
Primary Chromatographic Risk
Expected USP Tailing Factor
Retention & Peak Shape
pH = pKa (e.g., 4.5)
50% Neutral / 50% Anion
Dynamic interconversion split
> 2.0
Broadened, severe tailing; potential peak splitting.
pH = pKa - 2.0 (e.g., 2.5)
> 99% Neutral (Protonated)
H-bonding with unendcapped silanols; Metal chelation
1.0 - 1.2
High retention (k' > 3); Sharp, symmetrical peaks.
pH = pKa + 2.0 (e.g., 7.0)
> 99% Anion (Deprotonated)
Ion-exclusion repulsions
1.0 - 1.3
Low retention (elutes near void volume); Sharp peaks.
Table 2: Diagnostic Metrics for Peak Shape Evaluation
Metric
Formula / Definition
Ideal Value
Indication if Value > 1.2
USP Tailing Factor ()
(Measured at 5% peak height)
1.0
Indicates secondary chemical interactions or poor pH buffering[1].
Asymmetry Factor ()
(Measured at 10% peak height)
1.0
Highly sensitive to physical system issues like extra-column volume or mass overload[5].
Technical Support Center: Chiral Separation of Propanoic Acids (Profens)
Welcome to the Analytical Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals struggling with the enantiomeric separation of chiral -aryl propano...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals struggling with the enantiomeric separation of chiral
-aryl propanoic acids (profens).
Profens (such as ibuprofen, naproxen, and flurbiprofen) are widely used non-steroidal anti-inflammatory drugs (NSAIDs) containing a chiral center at the
-carbon of the propionic acid side chain. Achieving baseline resolution (Rs 1.5) of these enantiomers is critical, as their (S)-enantiomers typically exhibit vastly superior pharmacological activity compared to their (R)-counterparts.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Q1: Why do my chiral profen peaks exhibit severe tailing and co-elution, and how can I resolve this?
Mechanistic Cause:
Profens contain a free carboxylic acid group with a pKa of approximately 4.5. In neutral or unbuffered mobile phases, these acidic groups undergo partial and unsuppressed ionization. This leads to non-specific secondary interactions (such as ion-exchange or hydrogen bonding) with the basic sites on the polysaccharide chiral stationary phase (CSP) or residual silanols on the silica backbone[1].
Validated Solution:
You must suppress the ionization of the analyte by lowering the mobile phase pH. Add 0.1% to 1.0% (v/v) of an acidic modifier, such as Trifluoroacetic Acid (TFA), formic acid, or acetic acid, directly to your mobile phase[2]. By ensuring the environment is well below the analyte's pKa, the profens remain fully protonated (neutral). This limits interactions strictly to the chiral cavities of the CSP, resulting in sharp, symmetrical peaks and drastically improved resolution[3].
Q2: I am using Normal Phase (NP) chromatography with a polysaccharide column, but the resolution factor (Rs) remains below 1.5. What parameters should I optimize?
Mechanistic Cause:
Enantiorecognition on coated or immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) relies on hydrogen bonding,
stacking, and precise steric fit[1]. If Rs is low, the steric bulk of your polar modifier may be impeding the analyte's ability to intercalate into the chiral grooves of the polymer.
Validated Solution:
Screen alternative alcohol modifiers: Switch from ethanol to 2-propanol (IPA), or vice versa. The varying steric bulks of these alcohols competitively interact with the CSP differently, heavily influencing the separation factor (
Optimize Thermodynamics: Decrease the column temperature. Chiral separation is predominantly an enthalpically driven process. Lowering the temperature (e.g., from 25 °C to 15 °C) restricts molecular mobility, which strengthens the transient diastereomeric complexes formed between the eutomer/distomer and the CSP[5].
Q3: Is it possible to separate profens without using toxic Normal Phase solvents like hexane?
Mechanistic Cause:
Yes. Modern immobilized polysaccharide CSPs exhibit multi-modal capabilities, allowing transitions into Polar Organic (PO) and Reversed-Phase (RP) modes[6].
Validated Solution:
Switch to PO mode using 100% methanol or 100% acetonitrile supplemented with 0.1% acetic acid[4]. If further retention is needed, transition to RP mode by introducing water. For example, a baseline separation of naproxen can be achieved using a Lux Amylose-1 column with a mobile phase of Methanol:Water:Acetic Acid (85:15:0.1 v/v/v)[3].
Q4: My enantiomer elution order is wrong (the distomer elutes after the eutomer). How can I trigger an elution order reversal?
Mechanistic Cause:
Elution order reversal is driven by conformational changes in the CSP or shifts in the thermodynamic binding mechanisms (enthalpy-entropy compensation). The 3D structure of amylose-based columns can exhibit hysteresis and undergo structural changes when transitioning from PO to RP mode[6].
Validated Solution:
Modulate the water content in your mobile phase or change the bulk organic solvent. Introducing water into an ethanolic mobile phase has been shown to induce enantiomer elution order reversal in acidic analytes due to the altered hydration shell and altered enantiorecognition mechanism[3]. Alternatively, sweeping the column temperature across the isoenantioselective temperature (
) can flip the elution order, provided the entropy () and enthalpy () values of the enantiomers favor it[5].
Part 2: Quantitative Data Summaries
To establish a baseline for your method development, consult the table below detailing validated conditions for the enantioseparation of common chiral propanoic acids.
Part 3: Experimental Protocol: Method Development Workflow
Objective: Achieve Rs
1.5 for chiral profens utilizing a self-validating, stepwise optimization sequence.
Step 1: CSP and Mode Selection
Action: Select a versatile immobilized polysaccharide column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) such as Chiralpak IA or Lux i-Amylose-1).
Validation: Immobilized phases are required if you plan to screen harsh normal phase solvents and switch to reverse-phase conditions without degrading the column bed.
Step 2: Polar Organic (PO) Screening
Action: Equilibrate the column with 100% Methanol containing 0.1% Acetic Acid at 1.0 mL/min, 25 °C. Inject the racemic profen.
Validation: If Rs
1.5, validate the method. If peaks co-elute, switch the bulk solvent to 100% Acetonitrile + 0.1% Acetic Acid.
Action: Gradually introduce water to the alcoholic mobile phase (e.g., MeOH:Water 90:10 v/v + 0.1% Acid)[3].
Causality: Water acts as a strong eluent in HILIC mode but a weak eluent in RP mode, effectively increasing hydrophobic interactions and exaggerating chiral recognition differentials.
Step 4: Thermodynamic Tuning
Action: Create a Van 't Hoff plot by running the separation at 15 °C, 25 °C, 35 °C, and 45 °C[5].
Validation: Calculate the slope (related to
) and intercept (related to ). Select the temperature that provides the optimal balance of resolution and acceptable backpressure.
Part 4: Visualization of the Troubleshooting Logical Flow
Troubleshooting workflow for enantiomeric separation of chiral propanoic acids.
Part 5: References
[1] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. 1
[5] Thermodynamic and kinetic study of chiral separations of coumarin-based anticoagulants on derivatized amylose stationary phase. PubMed/NIH. 5
[3] Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. MDPI. 3
[2] CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.2
[6] Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. PMC/NIH. 6
[4] On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC/NIH.4
Application Support Center: Stability Troubleshooting for 2-(2H-1,3-benzodioxol-5-yl)propanoic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Pre-Clinical Researchers Working with 2-(2H-1,3-benzodioxol-5-yl)propanoic acid presents a unique set of stability challenges. The molecule is fundamental...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Pre-Clinical Researchers
Working with 2-(2H-1,3-benzodioxol-5-yl)propanoic acid presents a unique set of stability challenges. The molecule is fundamentally a hybrid of two highly reactive moieties: an electron-rich 1,3-benzodioxole (methylenedioxybenzene) core and a 2-arylpropanoic acid side chain. This duality requires precise control over pH, solvent selection, and temperature to prevent extensive degradation during storage and analytical workflows.
This technical guide bypasses generic advice to directly address the causality behind the most common structural failures and stereochemical anomalies observed by researchers in the field.
Deep-Dive Diagnostics: Frequently Asked Questions
Q1: Why does my compound stock solution turn brown over time under acidic HPLC conditions?
The Causality: The 1,3-benzodioxole ring is characterized by high electron density and aromaticity[1]. However, the dioxole ring is structurally analogous to a cyclic acetal, rendering the methylenedioxy bridge susceptible to hydrolytic cleavage in acidic aqueous environments (pH < 3)[2]. Upon cleavage, the ring opens to release formaldehyde and a 1,2-dihydroxybenzene (catechol) derivative. Catechols are intensely sensitive to auto-oxidation in the presence of trace oxygen and ambient light, rapidly forming ortho-quinones that polymerize to yield the characteristic brown discoloration.
The Solution: Avoid strong acids. If using LC-MS, limit mobile phase additives to 0.05% Formic Acid rather than Trifluoroacetic Acid (TFA), and always store acidic buffers at 4°C in amber vials to slow the oxidation kinetics.
Q2: We are observing a steady decrease in enantiomeric excess (ee) when storing the purified enantiomer in basic aqueous buffers. How do we prevent this?
The Causality: 2-Arylpropanoic acids possess a highly labile proton at the chiral
-carbon due to the combined electron-withdrawing effects of the adjacent aromatic ring and the carboxylic acid[3]. In basic environments (pH > 8), abstraction of this proton generates a planar, resonance-stabilized enolate intermediate. Subsequent reprotonation from either face of the molecule collapses the chiral center into a racemic (R/S) mixture.
The Solution: Immediately neutralize basic extraction layers and maintain solutions at a slightly acidic pH (4.0–6.0) for long-term storage[3].
Q3: During in vitro tissue homogenate assays, my S-enantiomer mysteriously inverts to the R-enantiomer without chemical base exposure. What is happening?
The Causality: This is a classic enzymatic inversion pathway. In biological matrices, 2-arylpropanoic acids act as substrates for long-chain acyl-CoA synthetases. This enzyme stereospecifically binds the compound, creating a thioester intermediate that catalyzes the unidirectional inversion of one enantiomer to the other (often R to S, or vice versa depending on the specific steric fit of the derivative)[4].
The Solution: This is a biological artifact, not a chemical solution failure. You must snap-freeze biological samples instantly with liquid nitrogen or use immediate protein precipitation (e.g., adding cold acetonitrile) to denature the mediating enzymes[4].
Quantitative Stability Matrix
When transitioning from solid-state storage to liquid formulation, solvent selection dictates the primary degradation pathway. Use the table below to benchmark your formulation conditions.
Matrix / Condition
Primary Degradation Mechanism
Characteristic Degradant
Preventative Action
Aqueous (pH < 3.0)
Acidic hydrolysis of methylenedioxy ring
Catechol, Formaldehyde
Buffer to pH 4.0–6.0; Store at 4°C
Aqueous (pH > 8.0)
Enolate formation & reprotonation
Racemate (R/S mixture)
Neutralize immediately; Freeze at -20°C
Alcohols (MeOH, EtOH)
Acid-catalyzed Fischer esterification
Methyl/Ethyl ester
Substitute with aprotic solvents (e.g., Acetonitrile)
Ex Vivo / Tissue Media
Acyl-CoA synthetase inversion
Stereoisomeric inversion
Add enzyme inhibitors; Rapid protein precipitation
Mechanistic Pathways of Degradation
Understanding the specific vectors of failure allows you to design better analytical methods. The diagram below illustrates the exact structural fate of the molecule under differing environmental stresses.
Caption: Degradation vectors of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid under common solution conditions.
To establish the shelf-life and stability-indicating power of your HPLC methods, you must perform forced degradation studies. The following protocol is a self-validating system : it deliberately drives both structural and stereochemical collapse, allowing you to trace mass-balance recovery via orthogonal chromatography.
Step-by-Step Methodology: ICH Q1A(R2) Adapted Stress Testing
1. Master Stock Preparation
Prepare a
stock of enantiomerically pure 2-(2H-1,3-benzodioxol-5-yl)propanoic acid in HPLC-grade Acetonitrile.
Causality Check: Acetonitrile is strictly aprotic, eliminating the baseline risk of Fischer esterification that occurs in methanol.
2. Acidic Stress (Testing Ring Stability)
Mix
of stock with of . Cap tightly and incubate at for 24 hours.
3. Basic Stress (Testing Chiral Integrity)
Mix
of stock with of . Incubate at for 24 hours.
Causality Check: Heat is omitted here because the -proton abstraction happens rapidly even at ambient temperatures; excessive heating in a base could cause unintended decarboxylation.
4. Reaction Quenching (Crucial for Valid Analysis)
Neutralize the Acidic Stress sample by adding
of .
Neutralize the Basic Stress sample by adding
of .
Rationale: Failure to neutralize immediately halts the degradation kinetics. If basic samples are injected un-neutralized, they will continue to racemize inside the autosampler vial[3].
5. Orthogonal Analysis
Inject
of each sample into two separate systems:
Reverse-Phase (Achiral) HPLC: Quantifies the formation of the catechol breakdown product via UV detection at 280 nm.
Chiral HPLC: Quantifies enantiomeric excess (ee) via an amylose/cellulose-based chiral stationary phase.
Caption: Standardized self-validating workflow for forced degradation and analytical stability testing.
References
"Understanding 1,3-Benzodioxole", ChemicalBook.
"Long-term bonding efficacy of adhesives containing benzodioxioles as alternative co-initiators", SciELO.
"Methods to prevent racemization of 2-phenylpropionic acid enantiomers", Benchchem.
Knihinicki, R.D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen", PubMed (Biochem Pharmacol).
Benchmarking Auxin-Like Activity: A Comparative Guide Against Commercial Standards
As drug development professionals and agrochemical researchers push the boundaries of plant growth regulators, the discovery of novel auxin analogs necessitates rigorous, multi-tiered benchmarking. Indole-3-acetic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and agrochemical researchers push the boundaries of plant growth regulators, the discovery of novel auxin analogs necessitates rigorous, multi-tiered benchmarking. Indole-3-acetic acid (IAA) serves as the endogenous baseline, while synthetic auxins like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) serve as commercial standards due to their higher stability and specific receptor affinities.
As a Senior Application Scientist, I present this guide to establish a self-validating system for evaluating novel auxin-like compounds. By cross-referencing biochemical target engagement with in planta transcriptional and phenotypic outputs, we eliminate false positives (such as compounds causing root inhibition via general toxicity rather than auxin signaling).
Mechanistic Foundation: The TIR1/AFB-Aux/IAA Coreceptor System
To benchmark an auxin analog effectively, we must first understand the causality of the assays we deploy. Auxin does not act via a traditional lock-and-key receptor kinase. Instead, it acts as a "molecular glue" within the nucleus[1].
When auxin is present, it anchors to the bottom of a hydrophobic binding pocket in the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins[1]. This stabilized complex subsequently recruits Aux/IAA transcriptional repressors, leading to their polyubiquitylation by the SCF complex and subsequent degradation by the 26S proteasome[2]. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs) from repression, allowing them to activate downstream auxin-responsive genes[3].
Diagram 1: Mechanism of the TIR1/AFB-Aux/IAA auxin signaling pathway.
Understanding this cascade dictates our benchmarking strategy: we must measure direct binding (TIR1-Aux/IAA), transcriptional activation (DR5), and the ultimate phenotypic response (root inhibition).
Benchmarking Matrix: Standards vs. Novel Candidates
When establishing the profile of a novel candidate (denoted here as Compound X), its activity is quantified and compared directly against standard auxins across three distinct biological tiers. The table below outlines expected historical baseline metrics for standard auxins and how a test compound should be reported.
Compound
Class
Biochemical: TIR1-IAA7 (nM)
Transcriptional: DR5::GUS (nM)
Phenotypic: Root Inhibition (nM)
IAA
Endogenous Natural
~15.0
~80.0
~25.0
1-NAA
Synthetic Standard
~20.0
~55.0
~40.0
2,4-D
Herbicidal Synthetic
~45.0
~110.0
~15.0
Compound X
Test Candidate
[Experimental Data]
[Experimental Data]
[Experimental Data]
Note: Baseline values can vary based on specific assay conditions and Aux/IAA peptide variants utilized.
The Self-Validating Evaluation Workflow
To ensure scientific integrity, a single assay is insufficient. For instance, a compound might inhibit root growth via heavy metal-like toxicity rather than true auxin signaling[4]. Conversely, a compound might induce DR5 transcription indirectly by inhibiting auxin efflux rather than acting as a direct receptor agonist. The workflow below ensures causal cross-validation.
Diagram 2: Multi-tiered workflow for benchmarking novel auxin analogs.
Purpose: Validates that the test compound acts as a molecular glue facilitating the TIR1 and Aux/IAA interaction[5].
Sensor Chip Preparation: Immobilize biotinylated Aux/IAA degron peptide (e.g., IAA7 domain II) onto a Streptavidin (SA) sensor chip until a baseline response of ~200 Response Units (RU) is achieved.
Receptor Preparation: Express and purify recombinant Arabidopsis TIR1-ASK1 complex using a baculovirus/insect cell system.
Analyte Injection: Pre-incubate the TIR1-ASK1 complex (50 nM) with varying concentrations of the test compound (0.1 nM to 10 µM) or commercial standards (IAA, NAA, 2,4-D) in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1 mM InsP6).
Data Acquisition: Inject the complex over the sensor chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
Causality & Analysis: True auxins will dose-dependently increase the SPR response by bridging the TIR1 complex to the immobilized IAA7. Calculate the dissociation constant (
) utilizing a 1:1 binding model with baseline drift correction.
Protocol 2: In Planta DR5::GUS Transcriptional Assay (Tier 2)
Purpose: Confirms that the biochemical interaction translates to in vivo ARF-mediated transcriptional activation. DR5 is a synthetic auxin response element[6].
Seedling Growth: Surface-sterilize Arabidopsis thaliana DR5::GUS seeds and stratify at 4°C for 48 hours. Plate on vertical 1/2 Murashige and Skoog (MS) agar plates. Grow for 5 days at 22°C under a 16h/8h light/dark cycle.
Compound Treatment: Transfer seedlings to liquid 1/2 MS media containing either the solvent control (DMSO), commercial standards, or the test compound in a concentration gradient (10 nM to 10 µM). Incubate for 4 to 12 hours.
GUS Staining: Immerse seedlings in GUS staining solution (1 mM X-Gluc, 50 mM sodium phosphate buffer, 0.1% Triton X-100). Vacuum infiltrate for 10 minutes, then incubate at 37°C in the dark for 2-4 hours.
Clearing and Quantification: Clear the chlorophyll by washing with 70% ethanol. Quantify the blue signal intensity in the root tips using ImageJ/Fiji software.
Causality & Analysis: Plot dose-response curves to calculate the
Purpose: The ultimate phenotypic read-out. Because high concentrations of auxin strongly inhibit primary root elongation, this assay is the gold standard for comparing overarching in vivo potency[5].
Media Preparation: Prepare 1/2 MS agar plates containing test compounds and standards at a log-scale gradient (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure consistent solvent (DMSO) concentrations across all plates.
Cultivation: Plate sterilized Arabidopsis seeds (Col-0) in a single horizontal line at the top of the square plates.
Vertical Growth: Grow plates vertically in a growth chamber for 7 days. This orientation ensures roots grow downward across the surface of the infused agar.
Measurement: Image the plates using a high-resolution flatbed scanner. Measure the total primary root length using ImageJ/Fiji with the NeuronJ plugin.
Causality & Analysis: Calculate the
by fitting the total root length data to a 4-parameter logistic regression model[4]. An tightly correlated with the DR5 confirms that the root inhibition is directly mediated by the auxin pathway, validating the candidate's efficacy.
References
Mechanisms of auxin signaling. The Company of Biologists.[Link]
TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers.[Link]
Protein degradation in auxin response. The Plant Cell.[Link]
The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ResearchGate.[Link]
Quantitative Estimation of Synergistic Toxicity of Cu and Zn on Growth of Arabidopsis thaliana by Isobolographic Method. MDPI.[Link]
Definitive Guide to the Proper Disposal of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Protection This guide provides essential operational and disposal protocols for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. As a...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Protection
This guide provides essential operational and disposal protocols for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices, ensuring that your laboratory operations are not only scientifically sound but also rigorously compliant with federal regulations. The procedures outlined herein are designed to be a self-validating system, prioritizing safety and regulatory adherence above all else.
The core challenge in managing waste from 2-(2H-1,3-benzodioxol-5-yl)propanoic acid stems from its chemical structure. It is a very close structural analog to 3,4-MDP-2-P methyl glycidic acid (PMK glycidic acid), a compound explicitly designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[1][2][3] This classification is critical because PMK glycidic acid is a known precursor in the illicit manufacture of 3,4-methylenedioxymethamphetamine (MDMA).[2] Consequently, any handling and disposal of its structural analogs must be conducted with the highest level of scrutiny and adherence to the chemical regulatory provisions of the Controlled Substances Act (CSA).[2]
Regulatory and Hazard Analysis: The Foundation of Safe Disposal
Before any material is handled, a thorough understanding of its regulatory status and inherent hazards is paramount. This is not merely a procedural formality but the cornerstone of a safe and compliant laboratory environment.
DEA List I Chemical Precursor Analogue
The DEA's designation of PMK glycidic acid as a List I chemical means that all transactions involving this substance are regulated, regardless of quantity, and are subject to stringent record-keeping and reporting requirements.[2] While 2-(2H-1,3-benzodioxol-5-yl)propanoic acid itself is not explicitly named, its status as a close structural analog necessitates that it be managed as if it were a listed chemical. This "principle of analogy" is a fundamental concept in chemical safety and regulatory compliance. All waste containing this compound must be treated as controlled hazardous waste.
Hazard Profile
Hazard Category
Associated Moiety
Anticipated Risks & Handling Considerations
Supporting Evidence
Regulatory
Benzodioxole Propanoic Acid
DEA List I Precursor Analogue. Requires stringent tracking, record-keeping, and disposal as controlled hazardous waste.
Mandatory Safety and Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling 2-(2H-1,3-benzodioxol-5-yl)propanoic acid in any form—solid, solution, or as waste.
Eye Protection: Chemical safety goggles are required at all times.
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and replace immediately if compromised.
Body Protection: A flame-resistant lab coat.
Respiratory Protection: All handling of solid material or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Step-by-Step Disposal Protocol
The disposal of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid is governed by its regulatory status. Neutralization and drain disposal are not acceptable options. All waste streams must be collected as controlled hazardous waste.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for 2-(2H-1,3-benzodioxol-5-yl)propanoic acid.
Protocol for Solid Waste and Concentrated Solutions
Container Selection: Select a designated hazardous waste container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.[11] The container must have a tightly fitting screw cap.
Waste Collection: Carefully transfer the solid waste or concentrated solution into the designated waste container. Perform this transfer inside a chemical fume hood. Do not overfill the container; leave at least 10% headspace for expansion.[12]
Labeling: The container must be labeled immediately with a hazardous waste tag. The label must include:
The full chemical name: "Waste 2-(2H-1,3-benzodioxol-5-yl)propanoic acid"
The words "Hazardous Waste"
Crucially, add the statement: "DEA List I Chemical Precursor Analogue"
An accurate estimation of the concentration and quantity.
The date the waste was first added to the container.
The primary hazards (e.g., "Corrosive," "Environmental Hazard").
Storage: Keep the waste container sealed at all times, except when adding waste.[12] Store it in a designated satellite accumulation area that is secure and away from incompatible materials.
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the controlled hazardous waste.[13]
Protocol for Dilute Aqueous Solutions
Even dilute aqueous solutions must be collected as hazardous waste due to the compound's regulatory status and aquatic toxicity.
Collection: Collect all dilute aqueous waste containing 2-(2H-1,3-benzodioxol-5-yl)propanoic acid in a clearly labeled, compatible waste container (e.g., HDPE).
Labeling and Storage: Follow the same labeling and storage procedures outlined in the protocol for solid waste.
Disposal: Arrange for pickup through your institution's EHS department.
Protocol for Contaminated Labware and PPE
Gross Decontamination: For heavily contaminated items (e.g., glassware), rinse with a minimal amount of a suitable solvent (such as ethanol or acetone) inside a fume hood. The resulting solvent rinse (rinsate) must be collected as hazardous waste.
Glassware: After the initial solvent rinse, glassware should be washed according to standard laboratory procedures.
Disposable Items: Gloves, weigh boats, and other contaminated disposable items must be collected in a designated hazardous waste bag, sealed, and disposed of as solid hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Secure the Area: Restrict access to the spill area. If the material is a volatile liquid or fine powder, ensure ventilation is adequate (fume hood) or close the lab door and post a warning sign.
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.
Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[9][14] For solid spills, carefully cover the powder to prevent it from becoming airborne.
Collect Waste: Gently sweep or scoop the absorbed material and place it into a designated hazardous waste container.
Final Decontamination: Clean the spill area with a suitable solvent and soap and water. All cleaning materials must be disposed of as hazardous waste.
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.
Conclusion: A Culture of Compliance and Safety
The proper disposal of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid is a multi-faceted process that extends beyond simple chemical compatibility. It is dictated by federal regulations due to the compound's status as a close analog to a DEA List I chemical precursor. By adhering to the protocols outlined in this guide—rigorous hazard assessment, mandatory PPE usage, and the exclusive use of controlled hazardous waste streams—researchers can ensure the safety of their personnel, protect the environment, and maintain full regulatory compliance. Always consult with your institution's EHS department for guidance specific to your location and regulations.[9]
References
Designation of 3,4-MDP-2-P methyl glycidate (PMK glycidate), 3,4-MDP-2-P methyl glycidic acid (PMK glycidic acid), and alpha-phenylacetoacetamide (APAA) as List I Chemicals . (2021). Federal Register. [Link]
Designation of 3,4-MDP-2-P Methyl Glycidate (PMK Glycidate), 3,4-MDP-2-P Methyl Glycidic Acid (PMK Glycidic Acid), and Alpha-Phenylacetoacetamide (APAA) as List I Chemicals . (2020). Federal Register. [Link]
General Safety Data Sheet Inform
(S)-2-Amino-3-(benzo[D][1][9]dioxol-5-YL)propanoic acid . (n.d.). PubChem. Retrieved from [Link]
(S)-2-Amino-3-(benzo[d][1][9]dioxol-5-yl)propanoic acid hydrochloride . (n.d.). PubChem. Retrieved from [Link]
Chemical Waste Disposal Guidelines . (n.d.). Emory University Department of Chemistry. [Link]
Standard Operating Procedure Hazardous Waste Storage and Disposal . (n.d.). University of Toronto Department of Chemistry. [Link]
21 CFR 1310.02 -- Substances covered . (2025). Electronic Code of Federal Regulations (eCFR). [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines . (2025). University of Canterbury. [Link]
Disposal of Chemical Waste . (n.d.). University of Bristol Safety Office. [Link]
List I and II Regulated Chemicals - Alpha Order . (2017). Drug Enforcement Administration. [Link]